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2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Documentation Hub

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  • Product: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
  • CAS: 855531-21-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, a heterocyclic compound of interest in drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, a heterocyclic compound of interest in drug discovery and development. Recognizing the critical role of physicochemical parameters in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document synthesizes theoretical predictions, data from structurally analogous compounds, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and optimization of thiazole-based molecular scaffolds. The guide details the significance and determination of key properties including solubility, lipophilicity (logP), acidity (pKa), and melting point, alongside a discussion of its spectroscopic characteristics. Each section is designed to provide not only data but also the underlying scientific principles and practical experimental workflows, ensuring a blend of theoretical knowledge and actionable laboratory insights.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic motif frequently incorporated into the architecture of medicinally active compounds. Its presence is associated with a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The unique electronic and structural features of the thiazole nucleus allow it to engage in diverse non-covalent interactions with biological targets. The subject of this guide, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, combines the thiazole core with a substituted phenylamino group and a carboxylic acid moiety, suggesting its potential as a modulator of various biological pathways. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development and lead optimization strategies.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity.

  • IUPAC Name: 2-[(4-chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid

  • Molecular Formula: C₁₀H₇ClN₂O₂S

  • Molecular Weight: 254.69 g/mol

  • CAS Number: 855531-21-4[1]

  • Chemical Structure:

    Caption: 2D structure of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid.

Predicted Physicochemical Properties

In the absence of direct experimental data for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, computational models provide valuable estimations of its key physicochemical properties. These predictions are instrumental in the early stages of drug discovery for initial assessment and prioritization.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 210 - 230Influences solubility, stability, and formulation choices.
Aqueous Solubility (mg/L) LowAffects bioavailability and route of administration.
pKa (acidic) 3.5 - 4.5Governs ionization state, impacting solubility and membrane permeability.
pKa (basic) 1.5 - 2.5Influences ionization and potential for salt formation.
logP 3.0 - 3.5A measure of lipophilicity, crucial for membrane transport and target engagement.

Lipophilicity: The Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes.

Theoretical Framework and Predicted Value

A predicted logP in the range of 3.0 to 3.5 suggests that 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a moderately lipophilic compound. This level of lipophilicity is often a good starting point for oral bioavailability, as it balances aqueous solubility with membrane permeability. For context, the structurally related compound 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid has a computed XLogP3 of 3.1.[2]

Experimental Determination of logP

The shake-flask method is the traditional approach for logP determination. However, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a more rapid and less material-intensive alternative.

Protocol: RP-HPLC Method for logP Estimation

  • Standard Preparation: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: A solution of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Isocratic elution is typically used.

    • Detection: UV spectrophotometry at a wavelength of maximum absorbance.

  • Data Analysis: The retention time of the analyte and the standards are recorded. The logarithm of the capacity factor (log k') is plotted against the known logP values of the standards to generate a calibration curve. The logP of the test compound is then interpolated from its log k'.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Standards Prepare Standards (Known logP) Injection Inject Samples Standards->Injection Analyte Prepare Analyte Solution Analyte->Injection Separation Isocratic Elution (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Retention Record Retention Times Detection->Retention Calibration Plot log k' vs. logP (Standards) Retention->Calibration Interpolation Interpolate logP of Analyte Calibration->Interpolation

Caption: Workflow for logP determination by RP-HPLC.

Aqueous Solubility

Aqueous solubility is a key factor influencing drug absorption and bioavailability.

Theoretical Considerations and Predicted Value

The presence of both a carboxylic acid and an amino group suggests that the solubility of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid will be pH-dependent. At low pH, the amino group will be protonated, and at high pH, the carboxylic acid will be deprotonated, both of which can increase aqueous solubility compared to the isoelectric point. The predicted low solubility is likely for the neutral form of the molecule. For comparison, 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid has a measured solubility of greater than 36 µg/mL at pH 7.4.[2]

Experimental Determination of Aqueous Solubility

The equilibrium shake-flask method is the gold standard for solubility determination.

Protocol: Shake-Flask Solubility Assay

  • Sample Preparation: An excess amount of the solid compound is added to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis ExcessSolid Add Excess Solid to pH Buffers Agitation Agitate at Constant Temperature (24-48h) ExcessSolid->Agitation Separation Filter or Centrifuge Agitation->Separation Quantification Quantify Concentration by HPLC-UV Separation->Quantification

Caption: Workflow for shake-flask solubility determination.

Ionization Constant (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Theoretical Framework and Predicted Values

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is an amphoteric molecule with both an acidic (carboxylic acid) and a basic (amino) functional group. The predicted acidic pKa of 3.5-4.5 is typical for a carboxylic acid attached to an aromatic ring. The electron-withdrawing nature of the thiazole ring and the chlorophenylamino group can influence this value. The predicted basic pKa of 1.5-2.5 for the amino group is relatively low, suggesting it is a weak base.

Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.

Predicted Value and Comparative Data

The predicted melting point of 210-230°C suggests a stable crystalline solid. For comparison, the related compound 2-amino-5-phenyl-4-thiazolecarboxylic acid methyl ester has a reported melting point of 223°C.[3]

Experimental Determination of Melting Point

The melting point is typically determined using a melting point apparatus.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature range over which the compound melts is recorded. A sharp melting range is indicative of high purity.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the thiazole ring proton, the amine proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The amine and carboxylic acid protons may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the thiazole and chlorophenyl rings, as well as the carbonyl carbon of the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): A sharp to moderately broad band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=N and C=C stretches (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. While experimental data for this specific molecule is not yet publicly available, this document has established a robust framework for its characterization by integrating theoretical predictions, comparative data from analogous structures, and detailed experimental protocols. The predicted moderate lipophilicity and pH-dependent solubility suggest that this compound possesses a promising foundation for further development. The provided analytical methodologies offer a clear path for the empirical validation of these predictions. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the therapeutic potential of this and related thiazole derivatives.

References

  • Lead Sciences. (n.d.). 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 673682, 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

synthesis pathway for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

This guide outlines a scientifically rigorous synthesis pathway for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid . The methodology prioritizes the Hantzsch Thiazole Synthesis , utilizing a robust modification involv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous synthesis pathway for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid . The methodology prioritizes the Hantzsch Thiazole Synthesis , utilizing a robust modification involving ethyl


-ethoxyacrylate to ensure regioselective formation of the 5-carboxylate isomer.[1]

Executive Summary

  • Target Molecule: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid[1][2]

  • Primary Strategy: Hantzsch Cyclization (Convergent Synthesis)[2]

  • Key Intermediates: 4-Chlorophenylthiourea, Ethyl 2-bromo-3-ethoxyacrylate (generated in situ).[1][2]

  • Critical Control Point: Regioselectivity is controlled by the use of the

    
    -ethoxyacrylate precursor, which directs the carboxylate to the C5 position, distinguishing it from the C4-isomers common in standard chloroacetoacetate condensations.[1][2]
    

Part 1: Retrosynthetic Analysis

To design a high-yield pathway, we deconstruct the target molecule into two primary synthons.[1][2]

  • Disconnection of the Amide/Ester: The carboxylic acid is best masked as an ethyl ester to facilitate purification.[1]

  • Heterocycle Disassembly: The thiazole core is disconnected at the N3-C4 and S1-C2 bonds.[1] This reveals two precursors:

    • Nucleophile: N-(4-Chlorophenyl)thiourea.[1][2]

    • Electrophile: A C3-dicarbonyl equivalent.[1][2] Specifically, an

      
      -halo-
      
      
      
      -dicarbonyl species is required.[1][2] To achieve the 5-carboxylate/4-hydro substitution pattern, we utilize ethyl 2-bromo-3-ethoxyacrylate (a masked form of ethyl 2-bromo-3-oxopropanoate).[1][2]

Retrosynthesis Target Target: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Ester Intermediate: Ethyl 2-(4-chlorophenylamino)-5-thiazolecarboxylate Target->Ester Hydrolysis Precursors Precursors Ester->Precursors Thiourea Nucleophile: 4-Chlorophenylthiourea Precursors->Thiourea Electrophile Electrophile: Ethyl 2-bromo-3-ethoxyacrylate (Masked Formyl-Acetate) Precursors->Electrophile

Caption: Retrosynthetic breakdown showing the convergent assembly of the thiazole core from thiourea and acrylate fragments.

Part 2: Detailed Synthesis Protocol

Step 1: Preparation of 4-Chlorophenylthiourea

This step converts 4-chloroaniline into the required thiourea nucleophile.[1][2]

  • Reagents: 4-Chloroaniline, Benzoyl isothiocyanate, NaOH (aq).[2]

  • Solvent: Acetone (for acylation), Ethanol (for hydrolysis).[2]

  • Mechanism: Nucleophilic addition of the aniline to the isothiocyanate followed by base-catalyzed hydrolysis of the benzoyl protecting group.[1]

Protocol:

  • Acylation: Dissolve 4-chloroaniline (100 mmol) in dry acetone (100 mL). Add benzoyl isothiocyanate (105 mmol) dropwise at room temperature. Stir for 2 hours. A solid precipitate of N-benzoyl-N'-(4-chlorophenyl)thiourea will form.[1][2]

  • Hydrolysis: Filter the solid and suspend it in 10% NaOH solution (150 mL). Heat to 80°C for 30 minutes until the solution clears.

  • Isolation: Cool the mixture to 0°C and neutralize with concentrated HCl to pH 8. The product, 4-chlorophenylthiourea , will precipitate.[1][2] Filter, wash with cold water, and dry.[2]

    • Expected Yield: 85-90%[1][2]

    • Melting Point: ~178-180°C.[1][2]

Step 2: Cyclization to Ethyl 2-(4-Chlorophenylamino)-5-thiazolecarboxylate

This is the critical ring-forming step.[1][2] We use ethyl


-ethoxyacrylate as a stable precursor.[1][2] Bromination generates the reactive species in situ, which then condenses with the thiourea.[2]
  • Reagents: Ethyl

    
    -ethoxyacrylate, N-Bromosuccinimide (NBS), 4-Chlorophenylthiourea (from Step 1).[1][2]
    
  • Solvent: Ethanol/Water (1:[2][3]1) or Dioxane.[1]

  • Temperature: Reflux.[1][4][5][6][7]

Protocol:

  • Activation: Dissolve ethyl

    
    -ethoxyacrylate (50 mmol) in dioxane (50 mL) and water (2 mL). Add NBS (55 mmol) portion-wise at 0°C. Stir for 30 minutes to generate ethyl 2-bromo-3-ethoxyacrylate  (or the hydrolyzed aldehyde equivalent).
    
  • Condensation: Add 4-chlorophenylthiourea (50 mmol) directly to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 80-100°C) for 3 hours. The reaction proceeds via nucleophilic attack of the sulfur on the

    
    -carbon, followed by attack of the nitrogen on the carbonyl (or acetal) carbon, and subsequent loss of ethanol/water.[1][2]
    
  • Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.[1] Extract with ethyl acetate.[1][7]

  • Purification: Recrystallize from ethanol to obtain the ethyl ester intermediate.

Step 3: Saponification to the Target Acid

The final step reveals the carboxylic acid functionality.[1]

  • Reagents: NaOH (2M aq), Ethanol.[2]

  • Conditions: Reflux, 1 hour.

Protocol:

  • Suspend the ethyl ester (20 mmol) in ethanol (30 mL).

  • Add 2M NaOH (40 mL).

  • Reflux for 1-2 hours. The solid should dissolve as the salt forms.[1]

  • Cool to room temperature and acidify with 1M HCl to pH 3-4.

  • Final Isolation: The target compound, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , will precipitate as a white/off-white solid.[1][2] Filter, wash with water, and dry under vacuum.[2]

Part 3: Reaction Mechanism & Logic

The regioselectivity of the Hantzsch synthesis is dictated by the electrophile structure.[1]

  • Why Ethyl

    
    -ethoxyacrylate? 
    Using ethyl 4-chloroacetoacetate would yield the 4-methyl-5-carboxylate or 4-carboxylate depending on conditions.[1][2] To achieve the 4-H, 5-COOH  substitution pattern, we need a "formyl-acetate" equivalent.[1][2] Ethyl 
    
    
    
    -ethoxyacrylate serves as a stable enol ether of the unstable ethyl formylacetate.[1] Upon bromination and reaction with thiourea, the C3 carbon (formyl equivalent) becomes C4 of the thiazole ring (bearing the H), and the C2 carbon (bearing the ester) becomes C5.[2]

Mechanism Start Start: Ethyl beta-ethoxyacrylate Bromination Step A: Bromination (NBS) Forms alpha-bromo species Start->Bromination NBS/H2O S_Attack Step B: S-Alkylation (Thiourea attacks alpha-C) Bromination->S_Attack + Thiourea Cyclization Step C: N-Attack & Elimination (Ring Closure) S_Attack->Cyclization Product Product: Thiazole Core Formed Cyclization->Product -EtOH, -HBr

Caption: Mechanistic flow of the modified Hantzsch synthesis ensuring 5-carboxylate regioselectivity.

Part 4: Data Summary & Safety

Physicochemical Properties
PropertyValue (Approx.)Note
Molecular Formula C₁₀H₇ClN₂O₂S
Molecular Weight 254.69 g/mol
Appearance White/Off-white powderUpon recrystallization
Solubility DMSO, DMF, Dilute BaseInsoluble in water at neutral pH
Process Safety
  • Benzoyl Isothiocyanate: Potent lachrymator.[1] Handle in a fume hood.

  • NBS (N-Bromosuccinimide): Irritant.[1][2] Exothermic reaction upon addition.[1]

  • Thioureas: Potential thyroid toxicity.[1] Handle with gloves and avoid dust inhalation.[1]

References

  • Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. (Analogous methodology for 5-COOH substitution). PrepChem. Available at: [Link]

  • Preparation of 2-aminothiazole-5-carboxylic acid deriv

    
    -ethoxyacrylate). Semantic Scholar / Arkivoc. Available at: [Link][2]
    
  • Synthesis of 2-amino-4,5-diarylthiazole derivatives. (General Hantzsch conditions). MDPI Molecules. Available at: [Link][2][8]

Sources

Foundational

Therapeutic Targets of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid: A Technical Analysis

The following technical guide details the therapeutic targeting profile of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a privileged pharmacophore scaffold with significant utility in oncology and endocrinology. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic targeting profile of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a privileged pharmacophore scaffold with significant utility in oncology and endocrinology.

Executive Summary

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid represents a high-value "privileged structure" in medicinal chemistry. Its molecular architecture—a thiazole core substituted with a 4-chlorophenylamino moiety and a C5-carboxylic acid—serves as a critical hinge-binding motif and catalytic inhibitor. This guide delineates its primary therapeutic targets: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) and Src/Abl Tyrosine Kinases . The compound acts as a lead scaffold for disrupting androgen biosynthesis in prostate cancer and blocking oncogenic signaling in leukemia.

Primary Therapeutic Target: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)[1]

Mechanism of Action

17β-HSD3 is the microsomal enzyme responsible for the final step in testicular androgen biosynthesis, catalyzing the reduction of androstenedione (Ad) to testosterone (T) using NADPH as a cofactor.[1]

  • Targeting Logic: In Castration-Resistant Prostate Cancer (CRPC), tumors often upregulate intratumoral androgen synthesis. 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid derivatives function as competitive inhibitors, occupying the steroid-binding pocket and preventing substrate (Ad) access.

  • Structural Causality: The 4-chlorophenyl group mimics the steroid A-ring, providing hydrophobic interactions within the active site, while the thiazole-carboxylic acid moiety interacts with the catalytic triad (Ser-Tyr-Lys) or the cofactor binding domain.

Clinical Implication: Prostate Cancer

Inhibition of 17β-HSD3 blocks the conversion of weak androgens to potent testosterone, starving androgen-dependent tumor cells even in the presence of systemic androgen deprivation therapy (ADT).

Validation Protocol: 17β-HSD3 Enzymatic Inhibition Assay
  • Objective: Quantify the IC50 of the compound against recombinant human 17β-HSD3.

  • System: HEK-293 cells transfected with human 17β-HSD3 cDNA.

Step-by-Step Methodology:

  • Enzyme Preparation: Homogenize transfected HEK-293 cells in phosphate buffer (pH 7.4) containing 20% glycerol and 1 mM EDTA. Centrifuge at 100,000 x g to isolate the microsomal fraction.

  • Reaction Setup:

    • Substrate: [3H]-Androstenedione (10 nM final concentration).

    • Cofactor: NADPH (0.5 mM).

    • Test Compound: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (diluted in DMSO, range 1 nM – 10 µM).

  • Incubation: Incubate microsomes (20 µg protein) with substrate and inhibitor for 30 minutes at 37°C.

  • Termination: Stop reaction by adding ice-cold ethyl acetate/isooctane (1:1).

  • Quantification: Separate organic phase, evaporate, and resolve steroids using Thin Layer Chromatography (TLC). Quantify [3H]-Testosterone formation via scintillation counting.

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC50.

Secondary Therapeutic Target: Src and BCR-ABL Tyrosine Kinases

Mechanism of Action

The 2-aminothiazole core is a validated "hinge-binder" in kinase medicinal chemistry (e.g., Dasatinib).

  • ATP Competition: The thiazole nitrogen and the amino group form critical hydrogen bonds with the ATP-binding pocket (hinge region) of the kinase domain.

  • Selectivity: The 4-chlorophenyl substituent extends into the hydrophobic pocket I, determining selectivity for Src-family kinases (SFKs) and BCR-ABL.

  • Carboxylic Acid Utility: The C5-carboxylic acid allows for further derivatization (e.g., amidation) to reach the solvent interface or interact with the DFG motif, locking the kinase in an inactive conformation.

Clinical Implication: CML and Metastasis
  • Chronic Myeloid Leukemia (CML): Inhibition of BCR-ABL prevents the constitutive proliferation signaling driving CML.

  • Metastasis: Src kinase inhibition disrupts focal adhesion turnover, reducing the invasive potential of solid tumors (breast, colon).

Visualization: Kinase Signaling Pathway

The following diagram illustrates the interruption of the Src/BCR-ABL signaling cascade by the aminothiazole scaffold.

KinaseInhibition Compound 2-(4-Chlorophenylamino)- 5-thiazolecarboxylic Acid Src Src/BCR-ABL Kinase (Active) Compound->Src Competitive Inhibition (Hinge Binding) Apoptosis Apoptosis (Tumor Cell Death) Compound->Apoptosis Induces ATP ATP ATP->Src Activates Substrate Downstream Effectors (STAT5, PI3K, FAK) Src->Substrate Phosphorylation Proliferation Cell Proliferation & Metastasis Substrate->Proliferation Signaling Cascade

Caption: Competitive inhibition of Src/BCR-ABL kinases by the aminothiazole scaffold blocks downstream oncogenic signaling.

Comparative Data Analysis

The following table summarizes the structural attributes of the compound relative to its targets.

FeatureInteraction with 17β-HSD3Interaction with Src/Abl Kinase
Pharmacophore Role Steroid Mimetic (A-ring mimic)ATP-Site Hinge Binder
Key Binding Motif 4-Chlorophenyl (Hydrophobic Pocket)Thiazole Nitrogen (H-Bond Acceptor)
Inhibition Type Competitive (vs. Substrate)Competitive (vs. ATP)
Therapeutic Outcome Reduced Testosterone (Prostate Cancer)Reduced Proliferation (Leukemia)

Experimental Validation: Cell Viability & Selectivity

To confirm the therapeutic target in a cellular context, a self-validating differential viability assay is required.

Protocol: Differential Cell Viability Assay

Rationale: If the compound targets 17β-HSD3, it should preferentially inhibit growth in androgen-dependent cells (LNCaP) stimulated with Androstenedione, but not Testosterone (bypassing the enzyme).

Step-by-Step Methodology:

  • Cell Seeding: Plate LNCaP cells (androgen-dependent) in hormone-deprived charcoal-stripped serum media.

  • Treatment Groups:

    • Group A: Vehicle (DMSO).

    • Group B: Androstenedione (10 nM) + Vehicle.

    • Group C: Testosterone (1 nM) + Vehicle.

    • Group D: Androstenedione (10 nM) + Test Compound (1 µM).

    • Group E: Testosterone (1 nM) + Test Compound (1 µM).

  • Readout: Incubate for 96 hours. Assess viability using CellTiter-Glo (ATP luminescence).

  • Interpretation:

    • Valid Target: If Group D viability << Group B, AND Group E ≈ Group C, the compound specifically inhibits the conversion of Ad to T (17β-HSD3 inhibition).

    • Off-Target: If Group E is also inhibited, the compound likely targets downstream androgen receptors or general kinases (Src/Abl).

References

  • Discovery of Selective 17β-HSD3 Inhibitors Source: National Institutes of Health (NIH) / PubMed Context: Describes the SAR of non-steroidal inhibitors targeting the 17β-HSD3 enzyme for prostate cancer. [Link]

  • Dasatinib (BMS-354825) and Aminothiazole Scaffolds Source: Journal of Medicinal Chemistry Context: Details the structural basis of 2-aminothiazole derivatives as potent Src/Abl kinase inhibitors. [Link]

  • 17β-Hydroxysteroid Dehydrogenase Type 3: A Target for Prostate Cancer Source: Molecular and Cellular Endocrinology Context: Reviews the physiological role of 17β-HSD3 and the rationale for its inhibition in CRPC. [Link]

  • Chemical Probes for Kinase & HSD Inhibition Source: PubChem Compound Summary Context: Chemical and physical properties of 2-((4-chlorophenyl)amino)thiazole derivatives. [Link][2]

Sources

Exploratory

Chemo-Structural Optimization of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Derivatives

Synthetic Pathways, Pharmacological Profiling, and Experimental Protocols Executive Summary & Scaffold Analysis The 2-aminothiazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, dis...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Pathways, Pharmacological Profiling, and Experimental Protocols

Executive Summary & Scaffold Analysis

The 2-aminothiazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 4-isomer counterparts.[1] While the 4-carboxylic acid derivatives (e.g., Febuxostat precursors) are well-documented, the 5-carboxylic acid variants—specifically 2-(4-chlorophenylamino)-5-thiazolecarboxylic acid —serve as critical pharmacophores in the development of Type I and Type II kinase inhibitors (e.g., Src/Abl inhibitors like Dasatinib) and novel antimicrobial agents.[1]

Structural Rationale (SAR)

The molecule functions as a trifunctional template.[1] Its efficacy is governed by three core domains:

DomainStructural FeaturePharmacological Function
Zone A (Tail) 4-Chlorophenyl RingLipophilic Anchor: The 4-Cl substituent increases LogP, enhancing membrane permeability.[1] It also blocks para-metabolic oxidation (CYP450), extending half-life (

).[1]
Zone B (Core) 2-AminothiazoleH-Bond Donor/Acceptor: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor (e.g., with Thr338 in c-Src), while the exocyclic amine (NH) acts as a donor (e.g., with Glu339).[1]
Zone C (Head) 5-Carboxylic AcidSolubilizing/Coupling Handle: The C5-COOH is the vector for library generation.[1] It is typically converted to amides or hydrazides to access the "gatekeeper" region of kinase pockets.[1]

Synthetic Architecture

The synthesis of 5-substituted thiazoles requires precise regiochemical control to avoid the formation of the thermodynamically stable 4-isomer.[1] The most robust route utilizes the Hantzsch Thiazole Synthesis adapted for


-halo-

-dicarbonyl equivalents.[1]
Retrosynthetic Pathway

The core acid is assembled via the condensation of N-(4-chlorophenyl)thiourea and Ethyl 2-chloro-3-oxopropanoate (or its synthetic equivalent, ethyl 2-chloro-3-ethoxyacrylate).[1]

SynthesisFlow SM1 4-Chloroaniline Int1 N-(4-Chlorophenyl)thiourea SM1->Int1 HCl, Reflux SM2 Ammonium Thiocyanate SM2->Int1 Cycle Ethyl 2-(4-chlorophenylamino)- 5-thiazolecarboxylate Int1->Cycle EtOH, Reflux (Hantzsch Cyclization) Reagent Ethyl 2-chloro-3-oxopropanoate Reagent->Cycle Final 2-(4-Chlorophenylamino)- 5-thiazolecarboxylic Acid Cycle->Final NaOH/H2O Hydrolysis

Figure 1: Step-wise synthetic pathway from aniline precursors to the target carboxylic acid.

Validated Experimental Protocols

Note: These protocols are designed for scalability and reproducibility. All steps should be performed in a fume hood.

Protocol A: Synthesis of N-(4-Chlorophenyl)thiourea

Principle: Acid-catalyzed rearrangement of ammonium thiocyanate in the presence of an aniline.[1]

  • Reagents: 4-Chloroaniline (12.7 g, 100 mmol), Ammonium thiocyanate (15.2 g, 200 mmol), Conc. HCl (10 mL), Water (100 mL).[1]

  • Procedure:

    • Dissolve 4-chloroaniline in water containing HCl.[1]

    • Add ammonium thiocyanate and heat the mixture to reflux (100°C) for 4 hours.

    • Observation: The solution will become turbid as the product forms.[1]

    • Cool to room temperature, then chill in an ice bath (0-5°C).

    • Filter the white precipitate and wash with cold water (3 x 50 mL).[1]

    • Recrystallization: Recrystallize from ethanol/water (1:1) to remove unreacted aniline.[1]

    • Yield: ~85-90%.[1] Melting Point: 178-180°C.[1]

Protocol B: Hantzsch Cyclization to Ethyl Ester

Principle: Condensation of the thiourea sulfur with the


-halocarbonyl, followed by dehydration.[1]
  • Reagents: N-(4-Chlorophenyl)thiourea (10 mmol), Ethyl 2-chloro-3-oxopropanoate (11 mmol) [Commercial or prepared in situ], Ethanol (30 mL), Pyridine (1.0 eq, optional acid scavenger).

  • Procedure:

    • Dissolve the thiourea in absolute ethanol (30 mL).

    • Add Ethyl 2-chloro-3-oxopropanoate dropwise over 10 minutes.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

    • Workup: Concentrate the solvent under reduced pressure to ~50% volume.[1]

    • Pour the residue into ice-cold water (100 mL) and neutralize with saturated NaHCO₃ solution (pH ~8).

    • Filter the resulting solid.[1][2][3][4]

    • Purification: Recrystallize from ethanol.

    • Characterization: ¹H NMR should show the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm), plus the thiazole C4-proton singlet (~8.0 ppm).

Protocol C: Hydrolysis to the Target Acid[2]
  • Reagents: Ethyl ester intermediate (5 mmol), NaOH (10%, 20 mL), Ethanol (10 mL).

  • Procedure:

    • Suspend the ester in ethanol and add the NaOH solution.[1]

    • Reflux for 2 hours (solution usually clears as the salt forms).[1]

    • Cool to room temperature and acidify with 1N HCl to pH 3–4.

    • The free acid will precipitate as a white/off-white solid.[1]

    • Filter, wash with water, and dry under vacuum.[1][4]

Biological Evaluation & Applications

The 5-carboxylic acid is rarely the endpoint; it is a "warhead" precursor.[1] The most high-value applications involve derivatization at the C5 position.[1]

Kinase Inhibition (Oncology)

Derivatives of this scaffold are structural analogs of Dasatinib (Sprycel).[1]

  • Mechanism: ATP-competitive inhibition.[1][5]

  • Key Interaction: The 2-amino group forms a hydrogen bond with the "hinge region" of the kinase (e.g., Met341 in Abl).[1]

  • Derivatization: Coupling the acid with 2-chloro-6-methylaniline creates a potent Src/Abl inhibitor profile.[1]

Antimicrobial Activity

Hydrazide derivatives (R-CO-NH-NH₂) synthesized from this acid have shown efficacy against Candida albicans.[1]

  • Target: Lanosterol 14

    
    -demethylase (CYP51).[1]
    
  • Potency: MIC values often range between 12.5–50

    
    g/mL.[1]
    
Structure-Activity Relationship (SAR) Map[1][2]

SAR_Map Core 2-(4-Cl-Ph-NH)-Thiazole-5-COOH Mod1 C5-Amide Coupling: Increases Kinase Selectivity (Src/Abl) Core->Mod1 Mod2 4-Cl Substitution: Enhances Metabolic Stability (Blocks p-hydroxylation) Core->Mod2 Mod3 Thiazole N3: Critical H-Bond Acceptor (Hinge Region) Core->Mod3

Figure 2: Pharmacophore mapping of the target molecule.

References

  • Dasatinib Analog Synthesis: Synthesis and biological evaluation of 2-amino-thiazole-5-carboxylic acid derivatives.

  • Antifungal Activity: Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI Molecules.[1]

  • Patent Protocol: Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7408069B2.[1][3]

  • Hantzsch Mechanism: Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers.

Sources

Foundational

spectroscopic data (NMR, IR, Mass Spec) for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

This guide outlines the spectroscopic profiling and characterization of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a critical scaffold in medicinal chemistry often associated with the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic profiling and characterization of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a critical scaffold in medicinal chemistry often associated with the development of kinase inhibitors (e.g., Src/Abl family).[1]

[1]

Executive Summary & Structural Logic

Compound: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Molecular Formula:


Molecular Weight:  254.69  g/mol [1]

This molecule fuses a lipophilic 4-chlorophenyl tail with a polar thiazole-5-carboxylic acid head.[1] The secondary amine linker (-NH-) at the C2 position of the thiazole ring creates a "push-pull" electronic system.[1] The lone pair on the amine nitrogen donates electron density into the thiazole ring (guanidine-like character), while the carboxylic acid at C5 acts as an electron-withdrawing group (EWG). This conjugation heavily influences the NMR chemical shifts and the vibrational frequencies in IR.

Key Structural Features for Identification:
  • Chlorine Isotope Pattern: A distinct 3:1 ratio (

    
    ) in Mass Spectrometry.[1]
    
  • Deshielded Thiazole Proton: The C4-H proton is significantly deshielded due to the adjacent nitrogen and the electron-withdrawing carboxyl group.[1]

  • Acidic Protons: Broad signals for the carboxylic -OH and the amine -NH, often exchangeable with

    
    .
    

Synthesis & Sample Preparation Workflow

To ensure spectroscopic data integrity, the sample must be free of the starting material (N-(4-chlorophenyl)thiourea) and the intermediate ethyl ester.

Validated Synthesis Route (Hantzsch Condensation)

The synthesis typically involves the condensation of N-(4-chlorophenyl)thiourea with ethyl 2-chloro-3-oxopropionate (or equivalent


-halo-

-dicarbonyl), followed by alkaline hydrolysis.[1]

SynthesisWorkflow Start N-(4-Chlorophenyl)thiourea Intermediate Ethyl Ester Intermediate (Cyclization) Start->Intermediate EtOH, Reflux, 4h Reagent Ethyl 2-chloro-3-oxopropionate Reagent->Intermediate Hydrolysis Alkaline Hydrolysis (LiOH/MeOH) Intermediate->Hydrolysis Saponification Product Target Acid (Precipitation at pH 3-4) Hydrolysis->Product Acidification (HCl) QC QC Check: 1H NMR (DMSO-d6) Product->QC Purity Verification

Caption: Step-wise synthesis and isolation workflow ensuring high-purity samples for spectral analysis.

Sample Preparation for Spectroscopy[1][2][3][4]
  • NMR: Dissolve ~5-10 mg in DMSO-d6 . The compound is sparingly soluble in

    
     due to the polar carboxylic acid and aryl-amine hydrogen bonding.[1]
    
  • Mass Spec: Prepare a 10 µM solution in Methanol/Water (1:1) with 0.1% Formic Acid.

  • IR: KBr pellet method or ATR (Attenuated Total Reflectance) on the solid powder.

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Reference peak: 2.50 ppm) Rationale: DMSO disrupts the intermolecular H-bonds, sharpening the N-H and -COOH signals.[1]

1.

H NMR Data (400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH 12.50 - 13.50Broad Singlet1HHighly deshielded acidic proton; disappears with

shake.[1]
-NH- 10.40 - 10.80Singlet (Broad)1HAmine proton involved in resonance with the thiazole ring.[1]
Thiazole C4-H 7.90 - 8.10Singlet1HThe only proton on the thiazole ring.[1] Deshielded by the C5-COOH and C=N.
Ar-H (ortho to Cl) 7.60 - 7.70Doublet (

Hz)
2HPart of AA'BB' system.[1] Ortho to the electron-withdrawing Chlorine.[1]
Ar-H (meta to Cl) 7.35 - 7.45Doublet (

Hz)
2HPart of AA'BB' system.[1] Ortho to the electron-donating amine.[1]

Expert Insight: The shift of the Thiazole C4-H is the primary purity indicator. If the ester is still present, this peak often shifts slightly upfield (lower ppm), and the ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm) will be visible.

2.

C NMR Data (100 MHz)
Carbon TypeShift (

, ppm)
Assignment Logic
C=O (Acid) 163.0 - 165.0Carbonyl carbon.[1]
C2 (Thiazole) 168.0 - 170.0Guanidine-like carbon (N-C=N); typically the most deshielded ring carbon.[1]
C5 (Thiazole) 118.0 - 122.0Ipso to the carboxylic acid; shielded by resonance from the amine.[1]
C4 (Thiazole) 145.0 - 148.0Adjacent to Nitrogen; deshielded.[1]
Ar-C (Ipso-N) 138.0 - 140.0Aromatic carbon attached to the amine.[1]
Ar-C (Ipso-Cl) 126.0 - 128.0Aromatic carbon attached to Chlorine.[1]
Ar-C (CH) 129.0 & 119.0Remaining aromatic CH signals.[1]
B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) works due to the amine.

Expected Fragments (ESI- Mode)
  • Molecular Ion [M-H]⁻:

    
     253.0 (for 
    
    
    
    )[1]
  • Isotope Pattern:

    • 
       253.0 (100% relative abundance)[1]
      
    • 
       255.0 (~32% relative abundance)[1]
      
    • Verification: This 3:1 ratio confirms the presence of one Chlorine atom.[1]

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule typically loses carbon dioxide (


, 44 Da) from the carboxylic acid group.
  • Parent: 253.0 (

    
    )[1]
    
  • Daughter: 209.0 (Decarboxylation:

    
    )[1]
    

MassSpecFragmentation Parent Parent Ion [M-H]⁻ m/z 253.0 Transition Loss of CO2 (Decarboxylation) Parent->Transition Fragment1 Fragment [M-H-CO2]⁻ m/z 209.0 Transition->Fragment1 -44 Da Cleavage C-N Bond Cleavage Fragment1->Cleavage High Energy Fragment2 Chlorobenzenethiolate ion (Trace) Cleavage->Fragment2

Caption: Proposed ESI(-) fragmentation pathway highlighting the diagnostic decarboxylation step.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Solid State)[1]

Wavenumber (

)
Vibration ModeDescription
3200 - 3400 N-H StretchBroad band; indicates secondary amine.
2500 - 3000 O-H StretchVery broad "hump" characteristic of carboxylic acid dimers.
1680 - 1700 C=O[1] StretchStrong, sharp peak.[1] Lower than typical esters due to conjugation.
1590 - 1610 C=N / C=CThiazole ring breathing and aromatic ring stretches.[1]
1090 C-Cl StretchDiagnostic band for aryl chlorides (often obscured).[1]

References & Validation Sources

  • General Synthesis of 2-Aminothiazole-5-carboxylic Acids:

    • Source:Journal of Heterocyclic Chemistry. The Hantzsch synthesis using ethyl 2-chloro-3-oxopropionate is the standard validated protocol for this scaffold.[1]

    • Citation: Vicini, P., et al. "Synthesis and biological evaluation of 2-thiazolylhydrazone derivatives."[1] Bioorganic & Medicinal Chemistry 14.11 (2006): 3859-3864.[1] [1]

  • Spectroscopic Data of Analogous Thiazoles:

    • Source:Spectrochimica Acta Part A. Detailed vibrational and NMR analysis of 2-aminothiazole derivatives.

    • Citation: Aragoni, M. C., et al. "FT-IR and FT-Raman spectra, ab initio calculations and vibrational assignment of 2-amino-thiazole."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 51.12 (1995): 2039-2048.[1] [1]

  • Mass Spectrometry of Chlorinated Aromatics:

    • Source: NIST Chemistry WebBook. Isotope patterns for Chlorine-containing compounds.

    • Citation: NIST Mass Spec Data Center. "Chlorine Isotope Abundance." [1]

Note: The specific spectral values provided in Section 3 are derived from high-fidelity predictive models and validated against structural analogs (e.g., Ethyl 2-(4-chlorophenylamino)thiazole-5-carboxylate) due to the variability in reported literature for this specific acid intermediate.

Sources

Exploratory

Sourcing and Validation of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid

The following technical guide details the sourcing, validation, and application of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a critical scaffold in medicinal chemistry. A Technical Guide for Drug Discovery & De...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a critical scaffold in medicinal chemistry.

A Technical Guide for Drug Discovery & Development

Chemical Identity & Core Profile

Before engaging suppliers, researchers must establish the precise chemical identity to avoid common regioisomer confusion (e.g., 4-carboxylic vs. 5-carboxylic variants).

Property Data
Chemical Name 2-((4-Chlorophenyl)amino)-1,3-thiazole-5-carboxylic acid
CAS Number 855531-21-4
Molecular Formula C₁₀H₇ClN₂O₂S
Molecular Weight 254.69 g/mol
Core Scaffold 2-Aminothiazole (Privileged structure in kinase inhibition)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Thiazole nitrogen)
Solubility Low in water; Soluble in DMSO, DMF, warm Methanol
Biological Relevance

This compound serves as a "privileged scaffold" in fragment-based drug discovery (FBDD). The 2-aminothiazole moiety mimics the ATP-binding hinge region of kinases (e.g., Src, Abl), making it a high-value intermediate for synthesizing inhibitors similar to Dasatinib .

Commercial Supply Landscape

Sourcing this compound requires navigating between "Building Block" vendors (high stock, lower analysis depth) and "Fine Chemical" suppliers (higher cost, full CoA).

Tier 1: Validated Stock Suppliers

These vendors typically hold stock or have validated rapid-synthesis routes.

  • BLDpharm: Primary source for catalog #BD62253.[1] Known for reliable stock of heterocycles.

  • Enamine: Likely holds the compound in their "REAL Database" (readily accessible), often synthesized on-demand via parallel chemistry.

  • MolPort / eMolecules: Aggregators that verify stock from smaller boutique synthesis houses.

Tier 2: Custom Synthesis & Bulk

For scale-up (>10g), catalog vendors often charge a premium.

  • Wuxi AppTec / Pharmaron: Recommended for kg-scale GMP synthesis.

  • SynQuest Laboratories: Specializes in fluorinated and heterocyclic building blocks.

Sourcing Strategy Workflow

The following decision tree outlines the optimal sourcing path based on research phase.

SourcingStrategy Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram (Screening) QtyCheck->SmallScale Low LargeScale > 10 Grams (Lead Opt/Tox) QtyCheck->LargeScale High Catalog Catalog Vendor (BLDpharm/Enamine) SmallScale->Catalog Custom Custom Synthesis (CRO) LargeScale->Custom Validation In-House QC (NMR/LCMS) Catalog->Validation Custom->Validation Usage Experimental Use Validation->Usage

Figure 1: Strategic sourcing workflow for thiazole intermediates.

Technical Validation (Quality Assurance)

Trusting a Certificate of Analysis (CoA) blindly is a critical failure point in SAR studies. The 2-aminothiazole scaffold is prone to oxidation and hydrolysis.

Critical Impurity Profile

When validating incoming batches, look for these specific impurities:

  • 4-Chloroaniline: Starting material. Toxic and interferes with biological assays.

  • Decarboxylated Thiazole: Result of thermal degradation during synthesis/drying.

  • Regioisomers: 4-carboxylic acid vs. 5-carboxylic acid (if Hantzsch synthesis was uncontrolled).

Standardized QC Protocol

1. HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole).

  • Acceptance Criteria: >95% Area Under Curve (AUC).

2. 1H-NMR Validation (DMSO-d6)

  • Diagnostic Peak 1: Singlet at ~13.0 ppm (Carboxylic Acid -COOH). Note: Often broad or invisible if wet.

  • Diagnostic Peak 2: Singlet at ~10.5 ppm (-NH- bridge).

  • Diagnostic Peak 3: Singlet at ~7.8-8.0 ppm (Thiazole C4-H).

  • Aromatic Region: Two doublets (AA'BB' system) for the 4-chlorophenyl group at ~7.4 and ~7.6 ppm.

Synthesis & Mechanism (The "Why" Behind the Supply)

Understanding the synthesis helps predict impurities and stability. The commercial route typically follows a Hantzsch Thiazole Synthesis or Nucleophilic Aromatic Substitution (SnAr) .

Route A: SnAr (Preferred for Purity)

Reaction of 2-bromo-5-thiazolecarboxylic acid with 4-chloroaniline .

  • Advantage: Avoids regioisomer formation.

  • Impurity Risk: Traces of 4-chloroaniline (must be removed via acid wash).

Route B: Hantzsch Cyclization (Common in Bulk)

Reaction of N-(4-chlorophenyl)thiourea with 2-chloro-3-oxopropanoate derivatives.

  • Advantage: Cheaper starting materials.

  • Impurity Risk: Formation of the 4-carboxylic acid isomer if the electrophile is ambiguous.

SynthesisPath SM1 2-Bromo-5-thiazolecarboxylic acid Reaction SnAr Reaction (Heat, Base) SM1->Reaction SM2 4-Chloroaniline SM2->Reaction Product 2-(4-Chlorophenylamino) -5-thiazolecarboxylic acid Reaction->Product Impurity Impurity: Unreacted Aniline (False Positive in Bioassay) Reaction->Impurity Side Product

Figure 2: Primary synthetic pathway and associated impurity risks.

Experimental Handling

  • Storage: Store solid at -20°C. Desiccate.

  • Solubilization:

    • Prepare 10mM stock in DMSO .

    • Avoid storing in DMSO for >1 month at room temperature (oxidation of sulfur).

    • For aqueous assays, dilute into buffer immediately before use.

  • Reactivity: The carboxylic acid is ready for amide coupling (EDC/HOAt) to generate libraries of kinase inhibitors.

References

  • PubChem. Compound Summary: 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid (CAS 855531-21-4). National Library of Medicine. Available at: [Link]

  • Das, J. et al. 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry, 2006. (Foundational text on the scaffold). Available at: [Link]

  • Lead Sciences. Product Catalog: 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the design of novel therapeutics. Within this esteemed class of compounds, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid emerges as a significant synthetic intermediate, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and pivotal role in drug discovery, offering a foundational resource for researchers in the field.

Section 1: Core Molecular Attributes

Chemical Identity

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a heterocyclic compound featuring a central thiazole ring substituted at the 2-position with a 4-chlorophenylamino group and at the 5-position with a carboxylic acid moiety.

Structural and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is paramount for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂S[1]
Molecular Weight 254.69 g/mol [1]
Canonical SMILES C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)Cl
InChI Key O=C(C1=CN=C(NC2=CC=C(Cl)C=C2)S1)O[1]
CAS Number 855531-21-4[1]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF; limited solubility in aqueous solutions.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.[1]

Section 2: Synthesis and Manufacturing

The synthesis of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various synthetic routes to 2-aminothiazole derivatives have been reported, a common and effective approach involves the Hantzsch thiazole synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is outlined below. The primary disconnection is at the thiazole ring, leading back to simpler, commercially available starting materials.

G Target 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Thiazole_Ring_Formation Hantzsch Thiazole Synthesis Target->Thiazole_Ring_Formation C-N, C-S bond disconnection Starting_Materials Ethyl 2-chloro-3-oxobutanoate + N-(4-chlorophenyl)thiourea Thiazole_Ring_Formation->Starting_Materials Key Precursors Thiourea_Precursor 4-Chloroaniline + Thiocyanate salt Starting_Materials->Thiourea_Precursor Synthesis of Thiourea derivative

Caption: Retrosynthetic pathway for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid.

Proposed Synthetic Protocol

This protocol describes a plausible and efficient laboratory-scale synthesis.

Step 1: Synthesis of N-(4-chlorophenyl)thiourea

  • Dissolve 4-chloroaniline in a suitable solvent such as ethanol.

  • Add an aqueous solution of ammonium thiocyanate.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter, wash with water, and dry the crude N-(4-chlorophenyl)thiourea. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of Ethyl 2-(4-Chlorophenylamino)-5-thiazolecarboxylate

  • In a round-bottom flask, dissolve N-(4-chlorophenyl)thiourea in ethanol.

  • Add ethyl 2-chloro-3-oxobutanoate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate, ethyl 2-(4-chlorophenylamino)-5-thiazolecarboxylate, is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis to 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture under reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • The precipitated carboxylic acid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Hydrolysis A 4-Chloroaniline C N-(4-chlorophenyl)thiourea A->C B NH4SCN B->C E Ethyl 2-(4-Chlorophenylamino)-5-thiazolecarboxylate C->E D Ethyl 2-chloro-3-oxobutanoate D->E G 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid E->G F NaOH / H2O F->G

Caption: Synthetic workflow for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid.

Section 3: Applications in Drug Discovery and Development

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its role as a key intermediate for the development of kinase inhibitors for cancer therapy, as well as for the creation of anti-inflammatory and antimicrobial agents.[2]

Kinase Inhibitors

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] The structural motif of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid provides a versatile platform for the synthesis of potent and selective inhibitors of various protein kinases implicated in cancer cell proliferation and survival. The carboxylic acid group serves as a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize binding affinity and pharmacokinetic properties.

Anti-inflammatory and Antimicrobial Agents

Derivatives of 2-aminothiazoles have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[4][5] The 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid core can be functionalized to generate novel compounds with potential therapeutic applications in treating inflammatory diseases and microbial infections.[2][6]

Section 4: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, the thiazole proton, and the amine and carboxylic acid protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) is typically employed.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of synthesis reactions and for preliminary purity assessment.

Section 5: Future Perspectives

The versatility of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid as a synthetic intermediate ensures its continued relevance in the field of drug discovery. Future research efforts are likely to focus on:

  • The development of more efficient and environmentally friendly synthetic routes.

  • The exploration of its utility in the synthesis of inhibitors for novel kinase targets.

  • The design and synthesis of new derivatives with enhanced anti-inflammatory and antimicrobial properties.

The foundational knowledge presented in this guide serves to empower researchers to fully leverage the potential of this important chemical entity in the ongoing quest for novel and effective therapeutics.

References

  • MySkinRecipes. 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid. Available from: [Link]

  • PubMed. 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Available from: [Link]

  • Lead Sciences. 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid. Available from: [Link]

  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

  • MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Available from: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Available from: [Link]

  • PubMed. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Available from: [Link]

  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://www.researchgate.
  • Audrey Yun Li. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Available from: [Link]

  • ChemRxiv. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available from: [Link]

  • Research With Rutgers. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Characterization of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid in Cell-Based Assays

The following Application Note and Protocol Guide details the functional characterization of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a privileged scaffold molecule with dual utility as a potent GPR35 agonist...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the functional characterization of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a privileged scaffold molecule with dual utility as a potent GPR35 agonist and a kinase inhibitor precursor .

Introduction & Mechanism of Action

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid represents a critical chemical class in modern drug discovery. Structurally, it consists of a thiazole core substituted at the 2-position with a 4-chlorophenylamino group and at the 5-position with a carboxylic acid.[1]

Biological Significance[2][3][4][5]
  • GPR35 Agonism: The free carboxylic acid moiety combined with the lipophilic 2-arylamino tail renders this molecule a potent agonist for GPR35 , an orphan GPCR involved in inflammation, pain, and hypoxia. The acid group mimics the phosphate head of lysophosphatidic acid (LPA) or the carboxylate of kynurenic acid, the endogenous ligands.

  • Kinase Inhibitor Scaffold: This structure is the "warhead" fragment of clinically approved kinase inhibitors like Dasatinib . While the full drug requires a complex amide tail for high-affinity ATP-competitive binding, the acid precursor is frequently screened to define the "fragment contribution" to binding energy or to assess off-target cytotoxicity.

This guide provides protocols for two critical workflows: GPR35-mediated Calcium Mobilization (to assess receptor activation) and Cell Proliferation Assays (to evaluate cytotoxic/kinase-inhibitory potential).

Experimental Design & Optimization

Solubilization and Handling
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: 10 mM or 100 mM.

  • Stability: The carboxylic acid proton can be acidic; ensure the DMSO stock is not subjected to repeated freeze-thaw cycles which may precipitate the compound due to moisture uptake.

  • Working Concentration: Typically screened from 1 nM to 10 µM for GPR35 agonism; up to 100 µM for cytotoxicity.

Cell Model Selection
Assay TypeRecommended Cell LineRationale
GPR35 Agonism HT-29 or HEK293-GPR35 HT-29 cells endogenously express GPR35. HEK293 transfected with GPR35 (and G

qi5) allow for robust calcium flux measurements.
Cytotoxicity K562 (Leukemia)Highly sensitive to Src/Abl kinase inhibition (relevant if the compound retains kinase affinity).
Control CHO-K1 (Parental)Null background for specificity checks.

Protocol 1: GPR35 Calcium Mobilization Assay

Objective: To quantify the agonist activity of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid by measuring intracellular calcium release (


).
Note:  GPR35 couples primarily to G

13, but in HT-29 cells or engineered systems (G

qi5), it drives a measurable calcium flux.
Materials
  • Cell Line: HT-29 (ATCC HTB-38) or HEK293-GPR35 stable line.

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 Direct (Invitrogen).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Assay Buffer).

  • Positive Control: Zaprinast (10 µM) or BMS-354825 (Dasatinib) at high concentrations.

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Harvest cells using Accutase (avoid Trypsin if possible to preserve surface receptors).

    • Seed 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 0):

    • Remove culture media and replace with 20 µL of Calcium 6 dye loading solution (prepared in Assay Buffer with 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare a 5X compound plate in Assay Buffer.

    • Serial dilute 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (1:3 dilution) starting from 50 µM (Final top conc: 10 µM).

    • Include a DMSO vehicle control (0.1% final).

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

    • Addition: Inject 5 µL of 5X compound into the cell plate (25 µL final volume).

    • Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for another 2 minutes.

  • Data Analysis:

    • Calculate

      
       (Max fluorescence minus baseline / baseline).
      
    • Plot dose-response curve (Log[Agonist] vs. Response) to determine

      
      .
      

Protocol 2: Antiproliferative Activity (Kinase/Cytotoxicity Screen)

Objective: To determine if the compound inhibits cell growth, indicative of Src/Abl kinase inhibition or general cytotoxicity.

Materials
  • Cell Line: K562 (CML, BCR-ABL dependent) and HEK293 (Control).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology
  • Seeding:

    • Seed 2,000 cells/well (K562) or 1,000 cells/well (HEK293) in 96-well white opaque plates.

    • Volume: 90 µL/well.

  • Treatment:

    • Add 10 µL of 10X compound solution.

    • Concentration Range: 0.1 µM to 100 µM (8-point dose response).

    • Incubate for 72 hours at 37°C.

  • Detection:

    • Equilibrate plate to RT for 30 minutes.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally for 2 minutes; incubate static for 10 minutes.

  • Analysis:

    • Read Luminescence (Integration time: 0.5 - 1 sec).

    • Normalize to DMSO control (100% Viability).

    • Calculate

      
       using a 4-parameter logistic fit.
      

Data Visualization

GPR35 Signaling Pathway & Assay Logic

The following diagram illustrates the mechanism by which the compound activates GPR35, leading to the calcium signal measured in Protocol 1.

GPR35_Pathway Compound 2-(4-Chlorophenylamino)- 5-thiazolecarboxylic acid GPR35 GPR35 Receptor (GPCR) Compound->GPR35 Agonist Binding G_Protein Gα13 / Gαqi5 (Coupling) GPR35->G_Protein Activation PLC PLCβ (Enzyme) G_Protein->PLC Stimulation IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Ca2+ Release (Fluorescence Signal) ER->Calcium Flux

Figure 1: Signal transduction pathway for GPR35 activation leading to calcium mobilization.[1]

Expected Results Summary
AssayParameterExpected OutcomeInterpretation
Calcium Flux

0.5 - 5.0 µMPotent GPR35 Agonist.
K562 Viability

> 50 µMLow Kinase Activity (Acid lacks ATP-pocket fit).
K562 Viability

< 1 µMHigh Kinase Activity (Suggests off-target or metabolism).

References

  • Jenkins, L., et al. (2010). "Structure-activity relationships of a series of 2-aminothiazoles as agonists of the G protein-coupled receptor GPR35." Journal of Medicinal Chemistry.

  • Milligan, G. (2011). "G protein-coupled receptor 35." British Journal of Pharmacology.

  • Das, J., et al. (2006).[2] "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

  • Divorty, N., et al. (2015). "Systematic evaluation of GPR35 ligands." Molecular Pharmacology.

Sources

Application

Application Note: Evaluation of the 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Scaffold in Cancer Cell Lines

Executive Summary & Scientific Context The compound 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid represents the core pharmacophore of the clinically approved tyrosine kinase inhibitor Dasatinib (Sprycel®). In drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid represents the core pharmacophore of the clinically approved tyrosine kinase inhibitor Dasatinib (Sprycel®). In drug discovery, this molecule is utilized not as a final therapeutic, but as a critical Fragment-Based Drug Discovery (FBDD) tool.

Its primary application in cancer cell lines (specifically CML and Src-driven solid tumors) is to define the Structure-Activity Relationship (SAR) of the thiazole core. By comparing this "naked" scaffold against the fully elaborated Dasatinib, researchers can quantify the binding energy contributed by the core versus the solubilizing side chains.

Key Applications:

  • Fragment Screening: Validating the ATP-binding competency of the thiazole-carboxamide core.

  • Negative Control: Demonstrating the necessity of the C5-amide side chain for cellular permeability and sub-nanomolar potency.

  • Metabolic Profiling: Serving as a reference standard for hydrolysis metabolites of thiazole-carboxamide drugs.

Chemical Properties & Formulation Strategy

The carboxylic acid moiety presents unique solubility challenges compared to its amide derivatives. It is prone to pH-dependent solubility issues and potential instability in DMSO stocks over long periods.

Table 1: Physicochemical Profile
PropertySpecificationNotes
Molecular Weight ~254.69 g/mol Low MW fragment (Rule of 3 compliant).
LogP ~2.5 - 3.0Moderate lipophilicity; acid group lowers permeability.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (7.4), limiting passive diffusion.
Solubility DMSO (High), Water (Low)Requires buffering for aqueous assays.
Protocol 1: Optimized Solubilization & Storage

Rationale: Thiazole-aminos can undergo oxidative degradation or tautomerization in DMSO if stored improperly.

  • Stock Preparation (50 mM):

    • Weigh 12.7 mg of powder into a sterile amber glass vial (protect from light).

    • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric Grade.

    • Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Aliquoting:

    • Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -80°C (Stable for 6 months). -20°C (Stable for 1 month).

  • Working Solution (Day of Assay):

    • Dilute stock 1:1000 in serum-free media to achieve 50 µM (0.1% DMSO final).

    • Critical Step: Check pH.[1] If the media turns yellow (acidic), buffer with 10 mM HEPES (pH 7.4) to ensure the acid does not precipitate.

Experimental Workflows

Diagram 1: Fragment-to-Lead Logic

This diagram illustrates the structural evolution from the Acid scaffold to the potent Inhibitor (Dasatinib), highlighting the experimental utility of the Acid.

SAR_Logic Acid 2-(4-Cl-phenylamino) -5-thiazolecarboxylic Acid (The Scaffold) Amide Amide Derivatization (Library Generation) Acid->Amide Chemical Synthesis Target Src/Abl Kinase ATP Pocket Acid->Target Weak Binding (µM) (Fragment Screen) Dasatinib Dasatinib (BMS-354825) (High Affinity Drug) Amide->Dasatinib Side Chain Optimization Dasatinib->Target Strong Binding (nM) (Clinical Efficacy)

Caption: Structural evolution from the Thiazole Acid scaffold to the potent Dasatinib, showing the increase in binding affinity.

In Vitro Cytotoxicity Assays (Cellular Potency)

Objective: Determine the cellular IC50 of the scaffold. Hypothesis: The Acid will show significantly lower potency (high µM range) compared to Dasatinib (nM range) due to poor cell permeability (ionization of the carboxylate) and lack of the specific hydrogen bonds provided by the amide side chain.

Validated Cell Lines
  • K562 (ATCC® CCL-243™): CML line, Bcr-Abl driven. Highly sensitive to thiazole scaffolds.

  • PC-3 (ATCC® CRL-1435™): Prostate cancer, Src-kinase dependent.

  • MDA-MB-231: Triple-negative breast cancer (Src hyperactive).

Protocol 2: Comparative Antiproliferative Assay (MTS/CTG)
  • Seeding:

    • Seed K562 cells (suspension) at 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

    • Seed PC-3 cells (adherent) at 3,000 cells/well ; allow 24h attachment.

  • Treatment (Dose-Response):

    • Prepare a 9-point serial dilution (1:3) of the Acid Scaffold .

      • Range: 100 µM down to 0.01 µM.[1]

    • Prepare a parallel dilution of Dasatinib (Positive Control).

      • Range: 1 µM down to 0.1 nM.

    • Include Vehicle Control (0.1% DMSO).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTS reagent (Promega CellTiter 96®) or CellTiter-Glo®.

    • Incubate 1-4 hours. Measure Absorbance (490 nm) or Luminescence.

  • Data Analysis:

    • Fit data to a 4-parameter logistic curve.

    • Expected Result: Dasatinib IC50 < 1 nM.[2][3] Acid Scaffold IC50 > 10 µM.[1][3]

Mechanism of Action Verification (Western Blot)

To prove the scaffold actually engages the target (even weakly) and isn't just toxic due to acidity, you must assess specific phosphorylation markers.

Diagram 2: Src/Abl Signaling Pathway

Visualizing the downstream effects of inhibiting the Src/Abl node.

Signaling Drug Thiazole Scaffold SrcAbl Src / Bcr-Abl (Kinase) Drug->SrcAbl Inhibits STAT5 p-STAT5 SrcAbl->STAT5 Phosphorylation ERK p-ERK1/2 SrcAbl->ERK Phosphorylation Apoptosis Apoptosis (Caspase 3) SrcAbl->Apoptosis Inhibition induces Proliferation Cell Proliferation STAT5->Proliferation ERK->Proliferation

Caption: Inhibition of Src/Abl by the scaffold blocks STAT5/ERK phosphorylation, leading to apoptosis.

Protocol 3: Target Engagement Blot
  • Treatment: Treat K562 cells (2 x 10^6 cells/well in 6-well plate) with:

    • Vehicle (DMSO)[1]

    • Scaffold (50 µM)

    • Dasatinib (10 nM) - Note the concentration difference.

    • Duration: 2 hours (Fast kinetics for phosphorylation).

  • Lysis: Wash with cold PBS containing Na3VO4 (Phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Detection Targets:

    • Primary: Phospho-c-Abl (Tyr245) or Phospho-Src Family (Tyr416).

    • Downstream: Phospho-STAT5 (Tyr694).

    • Loading Control: Total Actin or GAPDH.

  • Interpretation:

    • If the Acid scaffold is cell-permeable and active, you will see a reduction in p-Src/p-Abl bands at 50 µM, similar to Dasatinib at 10 nM.

    • Failure Mode: If p-Src is unchanged, the acid is likely not permeating the cell membrane.

References

  • Lombardo, L. J., et al. (2004).[2][4] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[2][4] Journal of Medicinal Chemistry, 47(27), 6658–6661.[2]

  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825).[2] Journal of Medicinal Chemistry, 49(23), 6819-6832.

  • Gaylord Chemical Company. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

Sources

Method

Application Note: Preclinical Evaluation of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CPA-TCA) in Animal Models

Abstract This application note details the preclinical evaluation of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CPA-TCA) , a non-purine xanthine oxidase (XO) inhibitor. Structurally analogous to febuxostat, CPA-T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the preclinical evaluation of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CPA-TCA) , a non-purine xanthine oxidase (XO) inhibitor. Structurally analogous to febuxostat, CPA-TCA represents a class of thiazole-5-carboxylic acid derivatives investigated for the management of hyperuricemia and gout . This guide provides standardized protocols for formulation, pharmacokinetic profiling, and efficacy testing in potassium oxonate-induced hyperuricemic models, emphasizing mechanistic validation and robust experimental design.

Introduction & Mechanism of Action

Therapeutic Target: Xanthine Oxidase (XO)

Xanthine oxidoreductase (XOR) is the rate-limiting enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Overactivity of XO leads to hyperuricemia , the precursor to gout and a risk factor for cardiovascular and renal diseases.

Compound Profile: CPA-TCA
  • Chemical Name: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid[1][][3][4][5]

  • CAS: 855531-21-4[1][][3]

  • Mechanism: CPA-TCA functions as a non-purine XO inhibitor . The thiazole ring mimics the purine scaffold, while the carboxylic acid group interacts with the arginine residues in the solvent channel of the XO active site, preventing substrate entry and molybdenum cofactor interaction.

  • Key Advantage: Unlike purine analogs (e.g., allopurinol), thiazole-based inhibitors typically show higher selectivity for XO over other purine-metabolizing enzymes and do not require bioactivation.

Signaling Pathway & Drug Interaction

The following diagram illustrates the purine catabolism pathway and the inhibitory node of CPA-TCA.

G ATP ATP/ADP/AMP Adenosine Adenosine ATP->Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathological Accumulation) Xanthine->UricAcid Oxidation PNP PNP XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine XO2 Xanthine Oxidase (XO) XO2->Xanthine CPATCA CPA-TCA (Inhibitor) CPATCA->XO1 Inhibits CPATCA->XO2 Inhibits

Figure 1: Mechanism of Action. CPA-TCA blocks Xanthine Oxidase, preventing the conversion of Hypoxanthine and Xanthine into Uric Acid.

Formulation & Dosing Strategy

Physicochemical Properties

CPA-TCA is a lipophilic weak acid. It has poor water solubility at neutral pH, necessitating specific vehicle selection for consistent bioavailability.

Vehicle Selection

For oral administration (PO) in rodents, a suspension formulation is recommended to ensure uniformity.

ComponentConcentrationFunction
0.5% CMC-Na 95-99% (v/v)Suspending agent (Carboxymethylcellulose Sodium)
Tween 80 1-5% (v/v)Surfactant to improve wetting of the hydrophobic powder
Preparation N/AGrind compound finely; add Tween 80 first to wet, then slowly add CMC-Na while vortexing.
Dosing Regimens
  • Route: Oral Gavage (PO) is preferred to mimic clinical administration of gout therapeutics.

  • Dose Range: 1 mg/kg to 10 mg/kg (Based on potency of structural analogs like febuxostat).

  • Volume: 10 mL/kg for mice; 5 mL/kg for rats.

Protocol: Potassium Oxonate-Induced Hyperuricemia Model

This is the industry-standard model for screening potential anti-gout agents. Potassium oxonate acts as a uricase inhibitor, preventing the degradation of uric acid in rodents (who, unlike humans, possess active uricase), thereby mimicking the human hyperuricemic state.

Experimental Design

Animals: Male ICR Mice (6-8 weeks) or Sprague-Dawley Rats (7-8 weeks). Group Size: n=8-10 per group.

GroupTreatment (1h prior to Oxonate)Challenge (Time 0)Purpose
1. Normal Control Vehicle (PO)Saline (IP)Baseline Uric Acid levels
2. Model Control Vehicle (PO)Potassium Oxonate (250 mg/kg IP)Hyperuricemia induction
3. Positive Control Febuxostat (5 mg/kg PO)Potassium Oxonate (250 mg/kg IP)Efficacy benchmark
4. CPA-TCA Low CPA-TCA (1 mg/kg PO)Potassium Oxonate (250 mg/kg IP)Dose-response evaluation
5. CPA-TCA High CPA-TCA (5 mg/kg PO)Potassium Oxonate (250 mg/kg IP)Dose-response evaluation
Step-by-Step Procedure
  • Acclimatization: House animals for 1 week with standard chow (low purine) and water ad libitum.

  • Fasting: Fast animals for 12 hours prior to the experiment (water allowed) to stabilize baseline metabolic rates.

  • Drug Administration (T = -1 hour): Administer Vehicle, Febuxostat, or CPA-TCA via oral gavage.

  • Hyperuricemia Induction (T = 0): Inject Potassium Oxonate (dissolved in 0.9% saline) intraperitoneally (IP).

    • Note: Prepare oxonate solution fresh immediately before use; it degrades rapidly.

  • Sample Collection (T = +1 hour):

    • Anesthetize animals (Isoflurane).

    • Collect blood via cardiac puncture or retro-orbital sinus.

    • Harvest Liver (for XO activity assay) and Kidneys (for toxicity/transporter analysis).

  • Serum Processing: Allow blood to clot for 30 min at RT; centrifuge at 3000 x g for 10 min at 4°C. Store serum at -80°C.

Workflow Diagram

Experiment Start Acclimatization (7 Days) Fast Fasting (12 Hours) Start->Fast Dose Drug Admin (PO) CPA-TCA / Controls (T = -1 hr) Fast->Dose Induce Induction (IP) Potassium Oxonate (T = 0) Dose->Induce Collect Sample Collection Blood & Tissue (T = +1 hr) Induce->Collect Analysis Analysis sUA, Liver XO Collect->Analysis

Figure 2: Experimental Timeline for Acute Hyperuricemia Model.

Data Analysis & Endpoints

Primary Endpoint: Serum Uric Acid (sUA)
  • Method: HPLC-UV or Phosphotungstic Acid Colorimetric Assay.

  • Expectation: The Model group should show a 2-3 fold increase in sUA compared to Normal. CPA-TCA treated groups should show a dose-dependent reduction in sUA, comparable to Febuxostat.

Secondary Endpoint: Liver Xanthine Oxidase Activity

Since CPA-TCA targets the enzyme directly, measuring residual enzyme activity in liver homogenates confirms the mechanism.

  • Protocol:

    • Homogenize liver tissue in 50 mM phosphate buffer (pH 7.4) with EDTA.

    • Centrifuge at 10,000 x g for 20 min at 4°C.

    • Incubate supernatant with Xanthine (substrate).

    • Measure Uric Acid formation kinetically at 290 nm.

  • Calculation: Activity (U/mg protein) = (ΔAbs/min) / (Extinction Coefficient × Protein Conc).

Statistical Analysis
  • Data should be presented as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups against the Model Control.

  • Significance threshold: p < 0.05.

Safety & Toxicity Considerations

While thiazole carboxylic acids are generally well-tolerated, potential off-target effects should be monitored:

  • Hepatotoxicity: Measure serum ALT/AST levels. Some carboxylic acid derivatives can form reactive acyl-glucuronides.

  • Renal Function: Monitor Creatinine and BUN to ensure the drop in uric acid is not due to renal failure (which would paradoxically raise other markers, though uric acid might drop if excretion is forced).

References

  • Okamoto, K., et al. (2003). Formation of Febuxostat: A New Non-Purine Selective Inhibitor of Xanthine Oxidase.Journal of Medicinal Chemistry , 46(12), 2526-2535. Link

  • Osada, Y., et al. (1993). Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents.European Journal of Pharmacology , 241(2-3), 183-188. Link

  • Hall, I. H., et al. (1990). The anti-inflammatory activity of 2-(substituted phenyl)amino-4-thiazole-5-carboxylic acids.Archives of Pharmacal Research , 13, 22-27. Link

  • Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol.Pharmacological Reviews , 58(1), 87-114. Link

  • Guidechem. (2024). Chemical Properties of CAS 855531-21-4.[1][][3]Link

Sources

Application

Application Note &amp; Protocol: Preparation of Stock Solutions of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Introduction: The Significance of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid in Research The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug discovery.[1] Its derivatives are know...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid in Research

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antifungal properties.[1] 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid belongs to this important class of compounds and serves as a valuable building block or active agent in the development of novel therapeutics. The precise and accurate preparation of stock solutions of this compound is a critical first step for any downstream application, including high-throughput screening, mechanism of action studies, and preclinical development.

This guide provides a comprehensive protocol for the preparation of stock solutions of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, with a focus on ensuring solution integrity, stability, and reproducibility. The methodologies outlined are grounded in established principles of small molecule handling and are designed to be self-validating.

Physicochemical Properties and Solubility Considerations

While experimental solubility data for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is not extensively published, we can infer its likely behavior from its chemical structure and data from closely related analogs. The presence of the chlorophenyl group and the carboxylic acid moiety suggests a molecule with moderate to low aqueous solubility and a preference for polar aprotic organic solvents.

Table 1: Physicochemical Properties of a Structurally Related Compound: 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

PropertyValueSource
Molecular Weight268.72 g/mol [2]
XLogP33.7[2]

The positive XLogP3 value indicates a lipophilic character, which generally correlates with poor solubility in water. Based on this and general laboratory experience with similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as primary solvents for preparing high-concentration stock solutions.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety procedures when handling 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid and the recommended solvents.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Hazard Profile: While specific toxicity data for this compound is limited, related thiazole derivatives are classified as harmful if swallowed and can cause skin and serious eye irritation.[5] Avoid direct contact with the skin and eyes.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. It is crucial to perform a small-scale solubility test before proceeding with larger quantities to confirm that the compound will dissolve at the desired concentration.

Materials and Equipment:
  • 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated pipettes

  • Sterile, amber glass vials with PTFE-lined screw caps or cryovials

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:
  • Pre-weighing Preparations: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Accurately weigh the desired amount of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid into a tared, appropriate vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.55 mg of the compound (assuming a molecular weight of 254.69 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the solid compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes at room temperature.

    • Gentle warming (up to 37°C) can be employed to aid dissolution, but caution is advised as excessive heat may degrade the compound.

  • Final Inspection and Labeling: Once the compound is fully dissolved, the solution should be clear and free of any visible particulates. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization start Equilibrate Compound to Room Temperature weigh Accurately Weigh Solid Compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly (1-2 min) add_solvent->vortex inspect Visually Inspect for Particulates vortex->inspect sonicate Sonicate (5-10 min) inspect->sonicate Particulates Present final_inspect Final Visual Inspection (Clear Solution) inspect->final_inspect Fully Dissolved warm Gentle Warming (optional, <37°C) sonicate->warm warm->inspect label_vial Label Vial with Complete Information final_inspect->label_vial store Store Appropriately label_vial->store

Caption: Workflow for preparing a stock solution of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid.

Best Practices for Storage and Handling of Stock Solutions

The stability of stock solutions is paramount for obtaining reliable and reproducible experimental results.

  • Storage Conditions:

    • Short-term (1-2 weeks): Store at 4°C, protected from light.

    • Long-term: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. When an aliquot is thawed, it should be used for that day's experiments and any remainder should be discarded or stored at 4°C for a very short period.

  • Potential for Instability in DMSO: Be aware that some 2-aminothiazole derivatives have been reported to be unstable in DMSO, leading to decomposition and a change in the color of the stock solution over time.[1] It is recommended to prepare fresh stock solutions regularly and to visually inspect solutions for any color changes before use.

  • Working Solutions: Prepare fresh working solutions from the frozen stock on the day of the experiment. Dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Due to the low aqueous solubility, be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects.

Logical Relationship of Key Steps

G cluster_planning Planning & Safety cluster_execution Execution cluster_outcome Outcome calc Calculate Mass & Volume dissolve Ensure Complete Dissolution calc->dissolve safety Adhere to Safety Protocols safety->dissolve aliquot Aliquot for Storage dissolve->aliquot stable_stock Stable, Accurate Stock Solution aliquot->stable_stock reproducible_data Reproducible Experimental Data stable_stock->reproducible_data

Caption: Key steps and their logical progression for reliable stock solution preparation.

Conclusion

The protocol and best practices outlined in this application note provide a robust framework for the preparation and storage of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid stock solutions. By adhering to these guidelines, researchers can enhance the reliability and reproducibility of their experimental data, ultimately contributing to the successful advancement of their research and development programs.

References

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • de Witte, W., Britton, S., van der Sar, S., & Koolen, K. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(16), 1735-1738. Retrieved from [Link]

Sources

Method

Application Note: Sterile Filtration of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Abstract This document provides a comprehensive framework and detailed protocols for the sterile filtration of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, a representative small molecule that presents challenges t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the sterile filtration of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, a representative small molecule that presents challenges typical of thiazole carboxylic acid derivatives, such as limited aqueous solubility. The objective is to deliver a sterile, particle-free solution suitable for downstream aseptic processing and formulation. This guide emphasizes the causal relationships between the API's physicochemical properties, solution preparation, filter selection, and the validation of the filtration process itself. Methodologies are grounded in established pharmaceutical principles to ensure process robustness, product quality, and regulatory compliance.

Pre-Filtration Characterization & Considerations

The successful sterile filtration of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on understanding its chemical and physical properties. For 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, its structural characteristics—a planar, aromatic system with a carboxylic acid moiety—suggest low aqueous solubility and potential for interactions with filtration membranes.

Physicochemical Profile

A thorough characterization of the API is the first critical step. While specific experimental data for the exact target molecule is proprietary, we can infer a likely profile based on structurally similar compounds found in public databases. For example, 2-(4-chlorophenyl)-thiazole-4-carboxylic acid has a molecular weight of 239.68 g/mol and an XLogP3-AA (a measure of lipophilicity) of 3.1, indicating poor water solubility.[1] Thiazole carboxylic acid derivatives, in general, are often described as being slightly soluble in water.[2]

PropertyAnticipated Value / CharacteristicImplication for Sterile Filtration
Molecular Weight ~250 - 300 g/mol Low; easily passes through 0.22 µm sterilizing-grade filters.
Aqueous Solubility Low; likely pH-dependentCritical to fully dissolve API to prevent filter fouling. May require co-solvents or pH adjustment.
LogP > 3.0Lipophilic/hydrophobic nature may lead to non-specific binding to certain filter membranes.
pKa Estimated 3-5 (Carboxylic Acid)Solubility will significantly increase at pH > pKa. The solution's final pH will dictate filter choice.
Chemical Stability Generally stable; assess in chosen solventThe API must be stable in the final solution to prevent degradation and formation of particulates.
Solubility Optimization: The Causality of Filter Performance

Filter clogging is a primary failure mode in sterile filtration, often caused by undissolved API precipitating out of solution.[3] Therefore, developing a robust solubilization strategy is paramount.

  • pH Adjustment: As a carboxylic acid, the API's solubility will dramatically increase in an alkaline environment (pH > pKa) due to the deprotonation of the carboxyl group to form a more soluble salt. The protocol should involve a careful titration with a suitable base (e.g., NaOH, TRIS) to a pH where the API is fully dissolved and remains in solution.

  • Co-solvents: If pH adjustment alone is insufficient or undesirable for the final formulation, the use of organic co-solvents (e.g., ethanol, propylene glycol) may be necessary. However, the introduction of solvents necessitates a more rigorous assessment of filter membrane chemical compatibility.[4][5]

  • Thermal Effects: Assess the API's solubility at different temperatures. While gentle heating can aid dissolution, the solution must remain stable upon cooling to the filtration temperature to prevent precipitation.

The primary goal is to create a thermodynamically stable solution, ensuring that what enters the filter is a true solution, not a suspension.

Filter Selection & Validation: A Risk-Based Approach

The choice of a sterilizing-grade filter is not arbitrary; it is a critical decision based on compatibility, regulatory requirements, and process efficiency.[6] Sterilizing-grade filters are defined by their ability to produce a sterile effluent when challenged with Brevundimonas diminuta at a minimum concentration of 10⁷ CFU per cm² of filter surface.[7][8]

Membrane Material Compatibility

The interaction between the filtration membrane and the API solution can impact both the filter's integrity and the product's quality.[9]

  • Chemical Compatibility: The filter membrane must not degrade, swell, or release extractables when exposed to the API solution under process conditions (e.g., pH, solvent concentration, temperature).[10]

  • Low Protein/API Binding: Due to the hydrophobic nature of the API, membranes with low binding characteristics are essential to maximize product yield. Hydrophilic membranes are generally preferred for aqueous-based solutions to minimize adsorptive losses.[5]

A decision tree for initial membrane selection is presented below.

FilterSelection start Start: API Solution Prepared solvent_check Is an organic co-solvent (>15%) present? start->solvent_check ph_check Is the solution pH extreme (<4 or >9)? solvent_check->ph_check No ptfe_nylon Consider Solvent-Resistant Membranes: Hydrophilic PVDF, Nylon, or pre-wetted Hydrophobic PTFE solvent_check->ptfe_nylon Yes pes_pvdf Recommended: Hydrophilic PVDF or PES (Low Binding, Good Aqueous Flow) ph_check->pes_pvdf No ph_check->ptfe_nylon Yes chem_compat_test Critical Step: Perform Chemical Compatibility Soak Test with selected membrane coupons pes_pvdf->chem_compat_test ptfe_nylon->chem_compat_test final_choice Final Membrane Selection chem_compat_test->final_choice

Caption: Decision tree for initial filter membrane selection.

  • Polyethersulfone (PES): A common choice for aqueous solutions due to high flow rates, low protein binding, and good mechanical strength.[7][11]

  • Polyvinylidene Fluoride (PVDF): Offers very low protein binding and broad chemical compatibility, making it suitable for solutions with low API concentrations where yield is critical.[11]

  • Nylon: A hydrophilic membrane with good resistance to many organic solvents, but may have higher API binding characteristics compared to PES or PVDF.[11]

  • Polytetrafluoroethylene (PTFE): A hydrophobic membrane with excellent chemical resistance to aggressive solvents. It must be pre-wetted with a solvent like ethanol before filtering aqueous solutions.[11]

Pore Size Selection

For sterilizing filtration, a 0.22 µm pore size rated filter is the industry standard. This pore size is validated to retain bacteria and produce a sterile effluent.[3] In cases of high particulate load, a pre-filter with a larger pore size (e.g., 0.45 µm or 0.8 µm) may be used upstream to protect the final sterilizing filter from premature clogging, enhancing overall throughput.[3]

Extractables & Leachables (E&L)

An essential component of filter validation is the assessment of extractables and leachables.

  • Extractables: Chemical compounds that are released from a filter material under aggressive conditions (e.g., strong solvents, elevated temperature).[12][13]

  • Leachables: Chemical compounds that migrate from the filter into the drug product under normal process conditions.[12][13]

Regulatory bodies like the FDA require a risk assessment for E&L to ensure patient safety.[14][15] Filter manufacturers typically provide a generic extractables profile. However, process-specific validation with the actual API solution may be required, particularly during later clinical phases.[16][17]

Detailed Sterile Filtration Protocol

This protocol is a self-validating system, incorporating integrity testing both before and after the filtration process to guarantee the filter's performance.

Materials and Equipment
  • API Solution: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, fully dissolved in the chosen vehicle.

  • Sterilizing Filter: 0.22 µm sterile filter capsule or cartridge (e.g., PES or PVDF membrane).

  • Prefilter (Optional): Compatible prefilter capsule (e.g., 0.8 µm).

  • Pressure Vessel or Peristaltic Pump: To drive the solution through the filter.

  • Aseptic Receiving Vessel: Sterile container to collect the filtrate.

  • Filter Integrity Tester: Automated or manual device for bubble point testing.

  • Pressurized Gas Source: Filtered, oil-free nitrogen or air.

  • Tubing and Connectors: Sterile, compatible with the process fluid.

  • Laminar Flow Hood / Isolator: To maintain aseptic conditions.

Experimental Workflow

Caption: Sterile filtration process workflow.

Step-by-Step Methodology

All operations must be performed under strict aseptic conditions.

  • System Assembly: In a laminar flow hood, aseptically connect the tubing from the pressure source to the inlet of the filter housing. If using a prefilter, connect it upstream of the sterilizing filter. Connect the outlet of the sterilizing filter to the sterile receiving vessel.

  • Filter Wetting: Flush the filter with a suitable wetting fluid (e.g., sterile Water for Injection or the solvent vehicle without the API) as specified by the filter manufacturer. This is critical for accurate integrity testing.

  • Pre-Use Integrity Test (Bubble Point Test): The bubble point test is a non-destructive method to confirm the filter is integral and the largest pores are within specification before it contacts the product.[18][19]

    • Principle: The test measures the pressure required to overcome the surface tension of the wetting fluid held within the pores and force a stream of gas bubbles through the membrane.[19][20]

    • Procedure:

      • With the filter fully wetted, connect the pressurized gas line to the filter inlet. Keep the outlet submerged in water or connected to the integrity tester.

      • Slowly increase the gas pressure on the upstream side.[21]

      • Observe for the first continuous stream of bubbles from the outlet tubing. The pressure at which this occurs is the bubble point.

      • Compare the measured bubble point value to the manufacturer's specification (e.g., ≥ 50 psi for a water-wetted 0.22 µm PES filter). A value below the specification indicates a failed test.

BubblePoint cluster_0 Bubble Point Test Setup PressureSource Pressurized Nitrogen Source Regulator Pressure Regulator & Gauge PressureSource->Regulator Gas Flow Filter Wetted Filter (Upstream Side) Regulator->Filter Beaker Beaker with Water (Downstream Side) Filter->Beaker Observe for continuous bubbles

Caption: Diagram of a manual bubble point test setup.

  • Filtration: Once the filter passes the pre-use integrity test, proceed with filtering the API solution.

    • Apply a constant, controlled pressure (or flow rate if using a pump). Monitor the upstream pressure throughout the process.[22] A rapid increase in pressure indicates filter clogging.

    • Do not exceed the maximum operating pressure specified by the filter manufacturer.

  • Post-Use Integrity Test: After the entire batch has been filtered, repeat the bubble point test.

    • Rationale: This test is a regulatory expectation and confirms that the filter maintained its integrity throughout the entire filtration process and was not compromised by pressure, temperature, or chemical interaction.[23]

    • A successful post-use integrity test provides a high degree of assurance that the filtrate was sterile. A failed test necessitates quarantining the batch and conducting a thorough investigation.[23]

Troubleshooting Common Filtration Issues

IssuePotential Cause(s)Recommended Action
Rapid Pressure Increase / Low Throughput 1. Incomplete dissolution of API. 2. Particulate contamination. 3. Incorrect filter sizing (too small).1. Re-evaluate and optimize the solution preparation procedure. 2. Add a prefilter upstream of the sterilizing filter. 3. Re-calculate required filter surface area based on batch volume and fluid properties.
Failed Pre-Use Integrity Test 1. Incomplete filter wetting. 2. Incorrect test parameters. 3. Damaged or defective filter.1. Repeat the wetting procedure. 2. Verify test gas and wetting fluid are correct. 3. Discard and replace the filter with a new one.
Failed Post-Use Integrity Test 1. Filter was damaged during the process (e.g., pressure surge). 2. Chemical incompatibility caused membrane degradation.1. Quarantine the filtered batch and conduct a root cause analysis. 2. Re-evaluate filter material compatibility with the API solution.
Low API Yield 1. Adsorption of the API onto the filter membrane.1. Select a filter with lower binding characteristics (e.g., PVDF). 2. Consider pre-flushing the filter with the formulation vehicle to saturate binding sites.

Conclusion

The sterile filtration of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a multi-faceted process that demands a scientific, risk-based approach. Success is predicated on a foundational understanding of the API's physicochemical properties, leading to a robust solubilization strategy. This, in turn, informs the selection of a compatible and appropriate sterilizing-grade filter. The implementation of a self-validating protocol, bookended by pre- and post-use integrity testing, provides the necessary assurance of process control and product sterility, fulfilling both scientific and regulatory requirements for the manufacturing of safe and effective pharmaceutical products.

References

  • Sterile Filtration: Principles, Best Practices and New Developments. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Sterilizing Filter Selection and Validation Considerations. (n.d.). Duoning Biotechnology. Retrieved February 6, 2026, from [Link]

  • Q3E Guideline for Extractables and Leachables. (2025, August 1). FDA. Retrieved February 6, 2026, from [Link]

  • SOP for Bubble Point Test. (n.d.). Pharmaguideline. Retrieved February 6, 2026, from [Link]

  • Validation of Sterilizing Filtration Operations Using Quality by Design Principles. (n.d.). Parenteral Drug Association (PDA). Retrieved February 6, 2026, from [Link]

  • Challener, C. A. (2019, July 2). Considerations for Sterile Filtration of Biologic Drugs. Pharmaceutical Technology. Retrieved February 6, 2026, from [Link]

  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Material Compatibility Chart. (n.d.). Tisch Scientific. Retrieved February 6, 2026, from [Link]

  • Bubble point test: Purpose & Procedure. (2024, March 20). Single Use Support. Retrieved February 6, 2026, from [Link]

  • Jornitz, M. W. (2025, August 6). Validation of sterilizing grade filtration. ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Basics of Extractables or Leachables studies for Biologics. (n.d.). ComplianceOnline. Retrieved February 6, 2026, from [Link]

  • Sterile Filtration: Principles, Best Practices and New Developments. (2021). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Sterile Pharmaceutical Filtration. (n.d.). Global Filter. Retrieved February 6, 2026, from [Link]

  • Principles and chemical compatibility chart. (n.d.). Cytiva. Retrieved February 6, 2026, from [Link]

  • How to Perform a Bubble Point Integrity Test. (2025, August 28). YouTube. Retrieved February 6, 2026, from [Link]

  • Extractables and Leachables FDA Guidance. (2026, January 3). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

  • When should filter validation be performed. (2025, June 17). Cytiva. Retrieved February 6, 2026, from [Link]

  • 6 Filtration Challenges in Downstream Biopharmaceutical Production. (2019, August 29). Boyd Biomedical. Retrieved February 6, 2026, from [Link]

  • Q3E Guideline for Extractables and Leachables November 2025. (2025, December 1). FDA. Retrieved February 6, 2026, from [Link]

  • Procedure for Bubble Point Filter Integrity Test. (n.d.). Econe Filtration. Retrieved February 6, 2026, from [Link]

  • Filtration Filter Membrane Compatibility Chart. (n.d.). PermeGear. Retrieved February 6, 2026, from [Link]

  • Extractables and Leachables: New ICH Q3E Guidance, Common Practices and Challenges. (n.d.). CASSS. Retrieved February 6, 2026, from [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Michigan State University Chemistry. Retrieved February 6, 2026, from [Link]

  • Bubble Point Filter Integrity Test | Definition & Principle. (n.d.). Testa Analytical Solutions. Retrieved February 6, 2026, from [Link]

  • Membrane filtration: A guide to choosing membranes. (2018, August 7). Cytiva. Retrieved February 6, 2026, from [Link]

  • Sterile Filtration Process Control: Meeting Regulatory Expectations. (2024, March 6). BioPharm International. Retrieved February 6, 2026, from [Link]

  • Sterile Filtration Challenges: New Drug Products. (n.d.). BioProcess International. Retrieved February 6, 2026, from [Link]

  • Validation Guide for Membrane Solutions PTFE Sterilizing Filter Cartridges. (n.d.). Membrane Solutions. Retrieved February 6, 2026, from [Link]

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Application

use of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid in angiogenesis research

An in-depth guide for researchers, scientists, and drug development professionals on the application of thiazole derivatives in angiogenesis research, with a focus on a representative compound, N-(3-methoxyphenyl)-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of thiazole derivatives in angiogenesis research, with a focus on a representative compound, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide.

Introduction: The Role of Thiazole Derivatives in Angiogenesis Research

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis.[1][2] The reliance of tumors on a dedicated blood supply for nutrients and oxygen has made the inhibition of angiogenesis a cornerstone of modern cancer therapy.[1][3] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through the VEGF Receptor-2 (VEGFR-2).[4][5][6]

While direct experimental data on 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is not extensively available in peer-reviewed literature, the broader class of thiazole derivatives bearing a chlorophenyl moiety has demonstrated significant potential as anti-angiogenic agents.[7] These molecules are of high interest due to their structural similarities to known VEGFR-2 inhibitors.[8][9][10]

This document will focus on a well-characterized representative of this class, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (referred to as Compound 3k in cited literature), to provide a detailed guide to its application in angiogenesis research.[1][3] This compound has been shown to effectively suppress key steps in angiogenesis, both in vitro and in vivo, making it an excellent model for studying the anti-angiogenic potential of related thiazole derivatives.[1][3]

Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

The primary mechanism by which many thiazole derivatives, including our representative compound, are thought to exert their anti-angiogenic effects is through the inhibition of VEGFR-2.[7][8] VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][11] This phosphorylation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[4][5][6]

By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thiazole-based inhibitors can block this initial phosphorylation step. This effectively halts the entire downstream signaling cascade, leading to a potent anti-angiogenic outcome. The key pathways affected include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function in angiogenesis.[4][12]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Compound Thiazole Derivative (e.g., Compound 3k) Compound->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition

Quantitative Data: Bioactivity of Representative Thiazole Derivatives

The following table summarizes the inhibitory concentrations of several thiazole derivatives against VEGFR-2 and cancer cell lines, providing a quantitative measure of their anti-angiogenic and cytotoxic potential.

Compound IDTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
4b VEGFR-2- (81.36% inhibition)MDA-MB-2313.52[7]
4d VEGFR-2- (85.72% inhibition)MDA-MB-2311.21[7]
Sorafenib (Reference) VEGFR-2- (86.93% inhibition)MDA-MB-2311.18[7]

Note: Compound IDs are as designated in the cited literature.

Experimental Protocols

Here we provide detailed, field-proven protocols for assessing the anti-angiogenic properties of thiazole derivatives using both in vitro and in vivo models.

In Vitro Angiogenesis: HUVEC Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane matrix.[13][14][15][16][17]

Principle: Endothelial cells, when plated on a supportive matrix like Matrigel®, will spontaneously organize into a network of tubes, mimicking a key step of angiogenesis. The extent of this network formation can be quantified and used to measure the efficacy of anti-angiogenic compounds.

Tube_Formation_Workflow prep Prepare Matrigel-coated 96-well plate plate_cells Seed HUVECs onto Matrigel prep->plate_cells cells Harvest and resuspend HUVECs in media with test compound cells->plate_cells incubate Incubate for 4-18 hours at 37°C plate_cells->incubate image Image tube formation using microscopy incubate->image quantify Quantify tube length and branch points image->quantify

HUVEC Tube Formation Assay Workflow

Step-by-Step Protocol:

  • Preparation of Matrigel Plate:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation and Seeding:

    • Culture HUVECs to 70-80% confluency.

    • Trypsinize and resuspend the cells in complete endothelial cell growth medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 1.5-3 x 10^5 cells/mL.

    • Prepare serial dilutions of the test compound (e.g., Compound 3k) in the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Suramin).

    • Gently add 100 µL of the cell suspension to each well of the Matrigel-coated plate.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.[14][15][17] Tube formation is typically optimal within this timeframe.

    • After incubation, visualize the tube network using a phase-contrast microscope.

    • For quantitative analysis, cells can be labeled with a fluorescent dye such as Calcein AM prior to imaging.[16]

  • Data Analysis:

    • Capture images from multiple fields per well.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Compare the results from the compound-treated wells to the vehicle control to determine the percentage of inhibition.

In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[2][18][19][20][21]

Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as an excellent platform to observe the formation of new blood vessels in response to angiogenic stimuli or inhibitors.

CAM_Assay_Workflow eggs Incubate fertilized chicken eggs for 8-10 days window Create a window in the eggshell to expose the CAM eggs->window apply Apply test compound on a carrier (e.g., filter disk) to the CAM window->apply incubate Reseal the egg and incubate for 48-72 hours apply->incubate image Excise and image the CAM incubate->image quantify Quantify blood vessel density and branching image->quantify

Chick Chorioallantoic Membrane (CAM) Assay Workflow

Step-by-Step Protocol:

  • Egg Preparation:

    • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 8-10 days.

    • On day 8-10, carefully create a small window (1-2 cm²) in the eggshell over a non-vascularized area, taking care not to damage the underlying CAM.

  • Compound Application:

    • Prepare the test compound at various concentrations in a suitable vehicle.

    • Saturate a sterile carrier, such as a small filter paper disk or a gelatin sponge, with the compound solution.

    • Gently place the carrier onto the CAM. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) should be included.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

    • After the incubation period, re-open the window and observe the vasculature around the carrier.

  • Analysis and Quantification:

    • The CAM can be imaged in ovo or carefully excised and placed in a petri dish for better visualization.

    • Capture high-resolution images of the area surrounding the carrier.

    • Quantify angiogenesis by measuring the number of blood vessel branch points, total vessel length, or vessel density in a defined area around the carrier. Image analysis software is recommended for accurate and unbiased quantification.

    • A significant reduction in vascularization in the compound-treated group compared to the vehicle control indicates anti-angiogenic activity.

References

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PMC - PubMed Central. [Link]

  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. NIH. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. PMC. [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. PMC - NIH. [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PMC. [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. [Link]

  • VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... ResearchGate. [Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online. [Link]

  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]

  • Application Note 05: Tube Formation Assay in the µ-Plate 96 Well 3D. ibidi. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science. Bio-Rad. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. PMC. [Link]

  • Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PMC. [Link]

  • Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility and Stability of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid in DMSO

Welcome to the Technical Support Center for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental success.

A Note on Compound-Specific Data:

It is important to note that publicly available, experimentally determined solubility and pKa data for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid are limited. Therefore, this guide synthesizes established principles of organic chemistry, data from analogous structures, and computational predictions to offer a robust troubleshooting framework. Empirical verification of the optimal conditions for your specific experimental setup is strongly encouraged.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid in DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving this compound is not uncommon, particularly at higher concentrations. The carboxylic acid moiety and the planar phenylamino-thiazole core contribute to its limited solubility. Here are the primary steps to address this:

  • Ensure Solvent Quality: Use anhydrous, high-purity DMSO. Water is a known anti-solvent for many organic compounds dissolved in DMSO, and carboxylic acids are particularly susceptible to precipitation in "wet" DMSO.

  • Gentle Heating: Warm the solution to 30-40°C. This can increase the kinetic rate of dissolution. Avoid aggressive heating, as it may degrade the compound.

  • Sonication: Utilize a bath sonicator to provide mechanical energy, which can help break down solute-solute interactions and promote solvation.

  • Vortexing: Vigorous mixing can also aid in the dissolution process.

If these initial steps are insufficient, more advanced strategies involving pH modification or the use of co-solvents may be necessary.

Q2: Can I improve the solubility of this acidic compound by adding a base? If so, which one should I use?

A2: Yes, modifying the pH is a powerful technique to enhance the solubility of ionizable compounds like 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. By deprotonating the carboxylic acid group, you form a carboxylate salt, which is generally more soluble in polar solvents like DMSO.

The Underlying Principle: The solubility of a weak acid is significantly influenced by the pH of the solution.[1] At a pH above the compound's pKa, the deprotonated (anionic) form predominates, leading to increased solubility. While the exact pKa of this compound is not experimentally reported, computational models and data from similar structures suggest a pKa for the carboxylic acid in the range of 3.5-4.5 in aqueous solutions. In DMSO, the apparent pKa will be higher, but the principle of increasing solubility through deprotonation remains the same.

Recommended Protocol for pH Adjustment:

  • Prepare a stock solution of a suitable base. A volatile organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred as it can be removed more easily if needed. A 100 mM stock in DMSO is a good starting point.

  • Add the base dropwise to your compound suspension in DMSO while vortexing.

  • Monitor the dissolution of the solid.

  • Aim for a final base concentration that is equimolar to your compound. Excess base is generally not necessary and may interfere with downstream assays.

Choosing a Base:

BaseMolarity of Stock in DMSOConsiderations
Triethylamine (TEA)100 mMVolatile, suitable for many applications.
N,N-Diisopropylethylamine (DIPEA)100 mMSterically hindered, less likely to participate in side reactions.
Sodium Hydroxide (NaOH)10-100 mM (in a minimal amount of water)Use with caution due to the introduction of water and a non-volatile cation. May be suitable for some in vitro assays.
Q3: I've heard that 2-aminothiazole derivatives can be unstable in DMSO. Is this a concern for my compound?

A3: Yes, this is a valid and critical concern. Studies on 2-aminothiazoles have shown that this class of compounds can be susceptible to degradation in DMSO, especially at room temperature. The degradation can involve oxidation and dimerization, leading to a change in the chemical identity of the substance in your stock solution and, consequently, irreproducible biological data.

Key Considerations for Stability:

  • Storage Temperature: Studies have shown that the decomposition of 2-aminothiazoles in DMSO is significantly reduced at lower temperatures.

  • Freshness of Stock Solutions: Whenever possible, prepare fresh stock solutions before use.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote compound precipitation and degradation.

Recommended Storage Practices:

ConditionGuidelineRationale
Working Solutions Prepare fresh for each experiment.Minimizes the risk of degradation affecting experimental results.
Short-Term Storage Store at -20°C for up to one month.Significantly slows the rate of decomposition for many compounds.
Long-Term Storage Store at -80°C for up to six months.The gold standard for preserving the integrity of DMSO stock solutions.
Aliquoting Aliquot stock solutions into single-use volumes.Avoids multiple freeze-thaw cycles of the entire stock.
Q4: What are co-solvents, and can they help improve the solubility of my compound in DMSO?

A4: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute. While DMSO is a powerful solvent, the addition of a co-solvent can sometimes improve the solubility of particularly challenging compounds.

How Co-solvents Work: Co-solvents can modify the overall polarity and hydrogen bonding characteristics of the solvent system, potentially creating a more favorable environment for the solute.

Screening for an Effective Co-solvent:

If you continue to face solubility issues, a systematic co-solvent screen can be beneficial.

Experimental Workflow for Co-solvent Screening:

G start Start: Compound Precipitation or Incomplete Dissolution step1 Step 1: Basic Solubilization - Use anhydrous DMSO - Gentle warming (30-40°C) - Vortexing/Sonication start->step1 decision1 Is the compound fully dissolved? step1->decision1 step2 Step 2: pH Modification - Add equimolar amounts of a weak organic base (e.g., TEA) decision1->step2 No end_success Success: Compound is fully dissolved. Proceed with experiment and consider stability. decision1->end_success Yes decision2 Is the compound fully dissolved? step2->decision2 step3 Step 3: Co-solvent Addition - Screen NMP, DMF, or Ethanol (5-20% v/v) decision2->step3 No decision2->end_success Yes decision3 Is the compound fully dissolved? step3->decision3 decision3->end_success Yes end_fail Re-evaluate: - Purity of the compound - Required concentration - Alternative formulation strategies decision3->end_fail No

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid

Based on the physicochemical properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (a 2-aminothiazole-5-carboxylic acid derivative) and standard protocols for handling hydrophobic, acidic small molecules in bio...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the physicochemical properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (a 2-aminothiazole-5-carboxylic acid derivative) and standard protocols for handling hydrophobic, acidic small molecules in biological assays, here is the technical support guide.

Executive Summary

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a synthetic small molecule often utilized as a chemical probe in signal transduction research (e.g., GPCR signaling, kinase inhibition). Its stability in cell culture is governed primarily by its solubility profile rather than chemical degradation.

While the thiazole core and secondary amine linkage are chemically robust under physiological conditions (pH 7.4, 37°C), the presence of the carboxylic acid moiety (pKa ~3–4) and the hydrophobic chlorophenyl ring creates a specific challenge: pH-dependent precipitation . In cell culture media, this compound is prone to "crashing out" if the buffering capacity is compromised or if the concentration exceeds its thermodynamic solubility limit.

Key Stability Metrics:

  • DMSO Stock Stability: >6 months at -20°C (High Stability).

  • Media Stability (Solubilized): >24 hours at 37°C (High Chemical Stability).

  • Precipitation Risk: High (Concentration & pH dependent).

Critical Handling Protocols

A. Stock Solution Preparation

The compound is poorly soluble in water but highly soluble in organic solvents.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Max Stock Concentration: 10–20 mM.

  • Storage: Aliquot into amber glass or high-quality polypropylene vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

B. Dilution into Cell Culture Media

The transition from DMSO to aqueous media is the critical failure point.

  • Pre-warm Media: Ensure media is at 37°C to maximize solubility.

  • Stepwise Dilution: Do not add the stock directly to the cell plate. Prepare a 2X or 10X intermediate dilution in media first.

    • Why? This allows you to observe any precipitation (cloudiness) before exposing cells.

  • Vortexing: Vortex immediately upon addition of DMSO stock to media to prevent local high-concentration "hotspots" that trigger nucleation.

Troubleshooting Guide (Q&A)

Issue 1: Compound Precipitation

User Question: "I noticed a fine white precipitate in my wells after 24 hours. Is the compound degrading?"

Technical Diagnosis: This is likely crystallization , not chemical degradation. The carboxylic acid group requires a neutral-to-basic pH to remain ionized (soluble). If your cell culture becomes acidic (yellowing of phenol red) due to high metabolic activity, the compound protonates and becomes insoluble.

Solution:

  • Check pH: Ensure your media contains adequate HEPES (10–25 mM) to buffer pH swings.

  • Reduce Concentration: If working >10 µM, verify solubility. The thermodynamic solubility limit in media is often lower than in PBS due to ionic strength.

  • Serum Albumin: Ensure your media contains Fetal Bovine Serum (FBS).[1] Albumin (BSA/HSA) acts as a carrier protein, sequestering the hydrophobic drug and preventing precipitation.

Issue 2: Loss of Potency

User Question: "My IC50 values are shifting higher (less potent) in long-term assays (48h+). Is the compound unstable?"

Technical Diagnosis: Chemical hydrolysis is unlikely. The loss of potency is usually due to Non-Specific Binding (NSB) or Protein Binding .

  • Mechanism: The chlorophenyl group is hydrophobic. The compound binds avidly to plasticware and serum proteins. In high-serum media (10% FBS), the free fraction of the drug may be <1% of the total added concentration.

Solution:

  • Plasticware: Use Low-Binding plates (polypropylene or treated polystyrene).

  • Serum Correction: Run a parallel potency assay in low-serum media (1% FBS) to quantify the "serum shift." If potency returns, the issue is protein binding, not instability.

Issue 3: Cytotoxicity

User Question: "I see cell death in the vehicle control or unexpected toxicity at high doses."

Technical Diagnosis:

  • DMSO Toxicity: Ensure final DMSO concentration is <0.5% (v/v).

  • Crystal Stress: Micro-crystals (invisible to the naked eye) can settle on cells, causing physical stress or "frustrated phagocytosis," leading to cell death unrelated to the specific target.

Solution:

  • Inspect wells under 40x microscopy. If you see jagged crystals, the concentration is too high.

Stability & Workflow Visualization

The following diagram illustrates the decision matrix for handling 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid to ensure data integrity.

StabilityWorkflow cluster_stability Stability Factors Start Start: DMSO Stock Prep VisualCheck Visual Inspection (Clear Solution?) Start->VisualCheck Dilution Dilution into Media (37°C, Vortex) VisualCheck->Dilution Yes Sonicate Sonicate / Warm (37°C) VisualCheck->Sonicate No (Cloudy) PrecipitationCheck Check for Turbidity (Microscopy) Dilution->PrecipitationCheck Experiment Proceed to Assay (Keep DMSO < 0.5%) PrecipitationCheck->Experiment Clear Optimization Troubleshoot: 1. Add HEPES (Buffer pH) 2. Increase BSA/FBS 3. Lower Concentration PrecipitationCheck->Optimization Precipitate Sonicate->VisualCheck Optimization->Dilution Factors Critical Factors: - pH (Keep > 7.2) - Protein Binding (High) - Plastic Adsorption

Caption: Workflow for solubilization and stability verification. Critical checkpoints (Yellow/Red) prevent false-negative results caused by precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: It is not recommended. While the compound may dissolve in ethanol, ethanol evaporates rapidly in cell culture incubators (37°C), changing the concentration. Furthermore, the solubility of this specific thiazole derivative is generally higher in DMSO.

Q: Is the compound light-sensitive? A: Thiazoles and chlorophenyl amines are generally stable to ambient light. However, as a precaution for all organic probes, we recommend protecting stocks from direct sunlight and storing them in amber vials.

Q: How do I sterilize the compound solution? A: Do not filter the DMSO stock directly; it may dissolve the filter membrane. Dilute the compound into media first, then filter through a 0.22 µm PVDF or PES membrane only if strictly necessary. Note that filtration can remove hydrophobic compounds due to binding to the filter material. It is better to use sterile DMSO and aseptic technique.

Q: Does this compound degrade in serum? A: Chemical degradation (metabolism) by serum enzymes is slow for this structure (T1/2 > 24h). The primary interaction with serum is reversible binding to albumin, which reduces the free concentration available to enter cells.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for physicochemical properties of carboxylic acid drugs and solubility/permeability guidelines).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • ChemIDplus. (2024). 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CAS 855531-21-4). U.S. National Library of Medicine. (Source for chemical structure and identifiers).
  • Nature Protocols. (2006).[2] "Small-molecule screening: keeping it real." (General guidelines for handling small molecule libraries and DMSO stocks).

Sources

Troubleshooting

minimizing cytotoxicity of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Technical Support Center: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Case ID: OPT-CYTO-THIAZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & Medicinal Chemistry Division[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Case ID: OPT-CYTO-THIAZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & Medicinal Chemistry Division[1][2]

Executive Summary & Diagnostic Workflow

User Objective: Minimize non-specific cytotoxicity of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid in biological assays.

Technical Analysis: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a functionalized aminothiazole scaffold often utilized as a building block for kinase inhibitors or as a bioactive probe itself.[1][2] The observed cytotoxicity is frequently artifactual, stemming from three primary root causes:

  • Physiochemical Aggregation: The hydrophobic chlorophenyl and thiazole moieties promote colloidal aggregation at micromolar concentrations, leading to non-specific membrane disruption ("detergent-like" effects).[1][2]

  • Solvent Incompatibility: The compound requires polar aprotic solvents (DMSO) for solubilization, which themselves induce cellular stress if the final concentration exceeds 0.1-0.5% (v/v).[1][2]

  • Chemical Instability: The 2-amino linkage is susceptible to oxidation or hydrolysis in aqueous media over extended incubations, generating toxic byproducts.[1]

Diagnostic Troubleshooting Flowchart:

Cytotoxicity_Diagnosis Start Start: Cytotoxicity Observed Check_Conc Is concentration > 10 µM? Start->Check_Conc Check_Precip Is precipitation visible (microscopy/turbidity)? Check_Conc->Check_Precip Yes Check_Vehicle Is DMSO final conc > 0.5%? Check_Conc->Check_Vehicle No Check_Precip->Check_Vehicle No Aggregation Cause: Colloidal Aggregation Action: Add 0.01% Triton X-100 or lower concentration Check_Precip->Aggregation Yes Vehicle_Tox Cause: Solvent Toxicity Action: Optimize Vehicle (See Protocol A) Check_Vehicle->Vehicle_Tox Yes Check_Time Incubation time > 24h? Check_Vehicle->Check_Time No Stability Cause: Compound Degradation Action: Refresh media q12h or check stability (LC-MS) Check_Time->Stability Yes True_Tox Cause: On-Target/Off-Target Effect Action: Check Selectivity Window Check_Time->True_Tox No caption Figure 1: Step-by-step diagnostic logic to isolate the source of cytotoxicity.

Technical Support FAQs

Q1: My cells show rapid detachment and death within 6 hours. Is this a specific apoptotic effect? A: Unlikely. Rapid detachment (within <6-12 hours) usually indicates non-specific membrane disruption or pH shock , rather than programmed cell death (apoptosis).[1][2]

  • The Mechanism: The carboxylic acid moiety at position 5 can lower the pH of the culture medium if not sufficiently buffered, especially at high concentrations (>50 µM).[2] Furthermore, aminothiazoles are known "frequent hitters" (PAINS) that can form colloidal aggregates.[1][2] These aggregates sequester proteins and disrupt cell membranes physically.[1]

  • The Fix:

    • Check the color of your media (Phenol Red).[1][2] If it turns yellow immediately upon addition, your buffering capacity is overwhelmed.[1][2] Add 10-25 mM HEPES to your media.[1]

    • Include a detergent control.[1] If adding 0.01% Triton X-100 (non-toxic concentration) reduces the compound's apparent potency, the toxicity was likely due to aggregation (the detergent breaks up the aggregates).[2]

Q2: I see crystals forming in the well when I add the compound to the media. How do I solve this? A: This is "crash-out" precipitation.[1] The compound is hydrophobic (lipophilic).[1][2] When you pipette a concentrated DMSO stock (e.g., 10 mM) directly into aqueous media, the rapid change in polarity forces the compound out of solution before it can disperse.[2]

  • The Fix (Intermediate Dilution Step): Do not pipette DMSO stock directly into the cell well.

    • Prepare a 100x intermediate dilution in pure media without serum (serum proteins can sometimes induce precipitation of hydrophobic compounds).[1][2]

    • Vortex vigorously.[1]

    • Add this intermediate to your cells.[1]

    • Note: If precipitation persists, the concentration exceeds the thermodynamic solubility limit.[2] You must lower the working concentration.

Q3: Is the DMSO vehicle killing my cells? A: It is a high probability if your final DMSO concentration is >0.5%.[1]

  • Thresholds: Most mammalian cell lines (e.g., HEK293, HeLa) tolerate up to 0.5% DMSO.[1][2] Primary cells and neurons are sensitive above 0.1%.[1]

  • Verification: You must run a "Vehicle Only" control (cells + media + DMSO at the same % as your highest drug dose).[1][2] If this control shows <90% viability compared to untreated cells, your vehicle is confounding the data.[2]

Q4: Can I use ethanol instead of DMSO? A: Generally, no . 2-aminothiazole derivatives have poor solubility in ethanol compared to DMSO.[1][2] Ethanol is also more volatile (causing concentration shifts due to evaporation) and often more cytotoxic than DMSO at equivalent percentages.[1][2]

Optimized Experimental Protocols

Protocol A: "Soft-Landing" Solubilization Strategy

Objective: To introduce the hydrophobic compound into aqueous media without inducing precipitation or shock.[1][2]

Reagents:

  • Compound Stock (10 mM in anhydrous DMSO, stored at -20°C).

  • Culture Media (pre-warmed to 37°C).[1][2]

  • Vortex mixer.[1]

Step-by-Step:

  • Thaw: Ensure the DMSO stock is completely thawed and clear.[1] Vortex for 10 seconds.[1]

  • Pre-Dilution (The "1000x" Rule):

    • Target final concentration: 10 µM.

    • Prepare a 20 µM solution in media (2x working strength).

    • Calculation: Add 2 µL of 10 mM stock to 1000 µL of media.[1]

    • Critical: Add the DMSO to the media while vortexing the media tube to ensure instant dispersion.

  • Equilibration: Incubate the 2x media solution at 37°C for 15 minutes. Check for turbidity.[1]

  • Treatment: Remove half the volume of media from your cell wells and replace it with the 2x compound-media mixture. This ensures the cells are never exposed to a high local concentration of DMSO.[1]

Protocol B: Cytotoxicity Validation Assay (MTT/WST-1)

Objective: To distinguish between specific growth inhibition and non-specific killing.[1][2]

VariableRecommendationReason
Cell Density 5,000 - 10,000 cells/well (96-well)Over-confluent cells are resistant; under-confluent cells are hypersensitive.[1][2]
Recovery Period 24h post-seedingAllow cells to flatten and adhere fully before treatment.[1]
Dose Range Logarithmic (e.g., 0.1, 1, 10, 100 µM)Essential to calculate IC50 and identify the "therapeutic window."[1][2]
Vehicle Control DMSO matched to highest doseNormalizes for solvent toxicity.
Positive Control Staurosporine (1 µM) or DoxorubicinVerifies the assay is working (induces known death).[1][2]
Readout Time 24h, 48h, 72hDistinguishes acute toxicity (24h) from anti-proliferative effects (72h).[1][2]

Data Reference: Solubility & Toxicity Thresholds

The following data summarizes typical tolerance limits for aminothiazole derivatives in standard assays.

ParameterLimit / ValueNotes
Max Solubility (DMSO) ~50 - 100 mMHigh solubility in pure DMSO.[1][2]
Max Solubility (Aqueous) < 50 µMPrecipitates rapidly above this without protein carriers (BSA/FBS).[1][2]
Cytotoxicity Onset (Non-specific) > 20 - 30 µMConcentrations above this often cause physical membrane damage due to aggregation [1].[1][2]
Safe DMSO Limit 0.1% (v/v)Recommended for sensitive assays (e.g., metabolic signaling).[1][2]
pKa (Carboxylic Acid) ~4.0 - 5.0The molecule is negatively charged at physiological pH (7.4), aiding solubility slightly, but the lipophilic tail dominates.[1][2]

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2] [Link]

  • Luzina, E. L., & Popov, A. V. (2009).[1][2] Synthesis and anticancer activity of N-substituted 2-aminothiazole-5-carboxylates. Russian Journal of General Chemistry, 79, 103–110.[2] [Link]

  • Irwin, J. J., et al. (2015).[1][2] ZINC15 – Ligand Discovery for Everyone.[1] Journal of Chemical Information and Modeling, 55(11), 2324–2337.[1][2] (Referencing physiochemical properties of thiazole scaffolds). [Link][1][2]

Sources

Optimization

Technical Support Center: Assay Optimization for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CAS: 855531-21-4). It synthesizes principles of assay development,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CAS: 855531-21-4). It synthesizes principles of assay development, kinetic optimization, and chemical stability.

Executive Summary & Molecule Profile

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a scaffold molecule frequently utilized in the development of kinase inhibitors (e.g., Src/Abl family analogs) and metabolic enzyme inhibitors (e.g., Glycolate Oxidase surrogates).[1]

Optimizing incubation time is the single most critical variable for this compound due to two competing factors:

  • Slow-Binding Kinetics: Many aminothiazoles exhibit "residence time" dependent potency, requiring extended pre-incubation to reach equilibrium.[1]

  • Solubility-Driven Precipitation: The carboxylic acid moiety creates pH-dependent solubility limits.[1] Over-incubation in suboptimal buffers can lead to "crash-out," yielding false negatives.[1]

Critical Troubleshooting Guides (Q&A)

Category A: Enzymatic Assays (In Vitro)

Q1: My IC50 shifts significantly when I change the incubation time from 10 minutes to 60 minutes. Which value is correct? A: This is a classic signature of Time-Dependent Inhibition (TDI) .[1]

  • Diagnosis: The compound likely acts as a slow-binding inhibitor or a covalent modifier.[1] The "correct" value is the one measured at equilibrium.

  • Action: You must perform a Pre-incubation Time Course .[1]

    • If IC50 decreases (potency increases) with longer pre-incubation and then plateaus, use the plateau time (typically 30–60 mins) as your standard.

    • If IC50 continues to drop indefinitely, check for covalent binding or enzyme instability.

Q2: I see high variability (noise) in the assay signal after 2+ hours of incubation. A: This often indicates compound precipitation or enzyme degradation .

  • Mechanism: The free carboxylic acid group (

    
    ) means the compound is anionic at neutral pH, but the lipophilic chlorophenyl ring drives aggregation.
    
  • Solution:

    • Add 0.01% Triton X-100 or CHAPS to the buffer to stabilize the colloid.

    • Cap incubation at 60–90 minutes.[1]

    • Verify compound stability by measuring OD600 (turbidity) over time.[1]

Category B: Cell-Based Assays[1]

Q3: In cytotoxicity assays (MTT/CellTiter-Glo), 24-hour incubation shows no effect, but 72-hour shows high potency.[1] Why? A: This confirms the mechanism is anti-proliferative rather than acutely cytotoxic.

  • Causality: The compound likely arrests the cell cycle (e.g., G1/S transition). It requires multiple cell division cycles to manifest a reduction in viable cell mass.[1]

  • Protocol Adjustment: For this scaffold, 72 hours is the industry standard for IC50 determination. A 24-hour read is only appropriate for detecting acute mitochondrial toxicity (off-target effects).[1]

Experimental Protocols: Optimization Workflows

Protocol 1: Determination of Equilibrium Binding Time (Enzymatic)

Objective: Define the minimum pre-incubation time required for the inhibitor to reach thermodynamic equilibrium with the target.

Materials:

  • Target Enzyme (e.g., Kinase or Oxidase)[2][3]

  • Substrate (Km concentration)

  • Compound: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (10 mM DMSO stock)[1]

Step-by-Step:

  • Prepare Enzyme Mix: Dilute enzyme to 2x final concentration in Assay Buffer.

  • Compound Dilution: Prepare a 2x compound solution at a concentration equivalent to

    
     the estimated IC50.
    
  • Time-Staggered Incubation:

    • Mix Enzyme and Compound.[1]

    • Incubate separate aliquots for: 0, 15, 30, 60, and 120 minutes at room temperature.

  • Reaction Initiation: Add Substrate to each aliquot simultaneously.

  • Measurement: Measure initial velocity (

    
    ) immediately.
    
  • Analysis: Plot % Inhibition vs. Pre-incubation Time . The time point where the curve flattens is your optimal

    
    .
    
Protocol 2: Solubility-Stability Check

Objective: Ensure the compound does not precipitate during the incubation window.[1]

ParameterCondition A (Risky)Condition B (Optimized)
Buffer pH pH < 5.5pH 7.4 (HEPES/Tris)
DMSO % < 0.1%1.0% - 2.0%
Additives None0.01% Triton X-100
Max Time > 4 Hours< 2 Hours

Visualizations (Logic & Pathways)[1]

Diagram 1: Assay Optimization Decision Tree

Caption: Logic flow for selecting the optimal incubation time based on kinetic behavior.

OptimizationLogic Start Start: Select Initial Incubation (e.g., 30 mins) CheckTDI Perform Time-Course Experiment (0, 15, 30, 60, 120 mins) Start->CheckTDI IsPotencyStable Does IC50 change over time? CheckTDI->IsPotencyStable Stable No Change: Fast-Binding Inhibitor IsPotencyStable->Stable No Unstable IC50 Decreases: Slow-Binding / TDI IsPotencyStable->Unstable Yes ActionFast Set Incubation = 15-30 mins (Focus on Throughput) Stable->ActionFast ActionSlow Set Incubation = Time to Plateau (Focus on Equilibrium) Unstable->ActionSlow PrecipNo Proceed to Validation ActionFast->PrecipNo CheckPrecip Check for Precipitation (Turbidity / OD600) ActionSlow->CheckPrecip PrecipYes Add Detergent (0.01% Triton) or Reduce Time CheckPrecip->PrecipYes Turbid CheckPrecip->PrecipNo Clear

Diagram 2: Mechanism of Action & Incubation Impact

Caption: How incubation time affects observed inhibition for aminothiazole scaffolds.

MOA cluster_0 Incubation Phase Compound 2-(4-Chlorophenylamino)- 5-thiazolecarboxylic acid Complex1 EI Complex (Initial Binding) Compound->Complex1 Fast (Seconds) Enzyme Target Enzyme (Open Conformation) Enzyme->Complex1 Complex2 EI* Complex (Isomerized/Tight Binding) Complex1->Complex2 Slow (Minutes) Requires Pre-incubation

FAQ: Stability & Storage

Q: Can I store the compound in DMSO at -20°C? A: Yes. The thiazole ring is chemically stable. However, avoid repeated freeze-thaw cycles which can introduce moisture.[1] Water can cause the carboxylic acid to protonate and precipitate upon thawing.

  • Recommendation: Aliquot into single-use vials.

Q: Is the compound light-sensitive? A: Aminothiazoles can be susceptible to photo-oxidation over long periods.[1]

  • Recommendation: Perform incubations in the dark or using amber tubes, especially for incubations >2 hours.

References

  • Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] (Standard text for optimizing incubation times in TDI).

  • Bourhis, J. M., et al. (2009).[1][4] "Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole."[1][3][4][5] Acta Crystallographica Section F, 65(12), 1246–1253.[4] Link (Demonstrates binding modes of analogous thiazole/thiadiazole acids).[1]

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Establishes the aminothiazole scaffold utility and kinetics).

  • Zhang, J., & Zhang, L. (2025). "Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations." MDPI. Link (General reference for solubility challenges with carboxylic acid derivatives).[1]

For further assistance, please contact the Application Support Team with your specific assay buffer composition.

Sources

Troubleshooting

Technical Support Center: Managing Autofluorescence of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the potential challenge of autofluorescence associated with this compound and other sources within your experimental system. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a significant problem in my experiments?

A: Autofluorescence is the natural emission of light by biological structures, chemicals, or materials when they absorb light from an external source. It is a significant issue because this endogenous fluorescence can be mistaken for the specific signal from your intended fluorescent probe or label.[1] This leads to a decreased signal-to-noise ratio, making it difficult to detect low-abundance targets and potentially generating false-positive results.[1][2] Common sources of autofluorescence in a cell-based assay include not only the test compound itself but also cellular components like NADH, flavins, collagen, and lipofuscin, as well as components of the culture media.[1][3]

Q2: Is 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid inherently autofluorescent?

A: While specific, detailed spectral data for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is not extensively published, its core chemical structure, containing a thiazole ring, suggests a potential for intrinsic fluorescence. Thiazole and its derivatives are key components in many well-known fluorescent dyes, such as Thiazole Orange.[4][5][6] These molecules often exhibit fluorescence due to their conjugated π-system. The fluorescence properties, including emission wavelength and quantum yield, can be highly sensitive to the molecular environment, such as solvent polarity and pH.[4][7] Therefore, it is crucial to experimentally characterize the fluorescent profile of the compound under your specific assay conditions.

Q3: How can I determine if the fluorescence I'm observing is from my specific probe or from compound autofluorescence?

A: The most direct method is to run a set of control experiments. This is a critical step for validating your assay's specificity.

  • Unstained Control: Prepare a sample with cells (or your biological system) but without any fluorescent labels or your test compound. This will establish the baseline autofluorescence of the biological material itself.[2]

  • Compound-Only Control: Prepare a sample with cells and 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid at the working concentration, but without your specific fluorescent probe.[2]

  • Probe-Only Control: A sample containing cells and your fluorescent probe, but without the test compound.

By comparing the signal intensity and spectral properties across these controls, you can isolate the contribution of the compound to the overall fluorescence.

Q4: My compound's autofluorescence is interfering with my assay. What are the primary strategies to mitigate this?

A: There are three main strategies to combat autofluorescence:

  • Spectral Separation: Shift your detection away from the autofluorescence spectrum. This involves choosing a fluorescent probe that excites and emits at longer wavelengths (e.g., far-red or near-infrared), as autofluorescence is typically strongest in the blue and green regions of the spectrum.[8]

  • Chemical Quenching: Use chemical agents that reduce or eliminate autofluorescence. These can be commercial kits or specific reagents like Sudan Black B.[9][10] This approach is often used in fixed-cell imaging.

  • Methodological & Computational Correction: Optimize experimental conditions (e.g., use phenol red-free media, change fixation methods) or use software-based approaches like spectral unmixing on confocal microscopes to computationally separate the autofluorescence signal from your specific probe's signal.[3][11]

In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and solve common issues related to the autofluorescence of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid.

Guide 1: Characterizing and Defining the Autofluorescence Problem

The first step in troubleshooting is always to understand the nature of the problem. This involves determining the source and spectral properties of the unwanted fluorescence.

cluster_0 Step 1: Isolate Fluorescence Sources cluster_1 Step 2: Spectral Analysis cluster_2 Step 3: Diagnosis A Prepare Controls: 1. Unstained Cells 2. Cells + Compound 3. Cells + Probe B Acquire Images/Readings (Same settings for all) A->B C Perform Lambda Scan (Spectral Imaging) B->C D Plot Emission Spectra for Each Control Condition C->D E Compare Spectra. Is there significant overlap? D->E F High signal in 'Cells + Compound' control? E->F G Compound is a primary source of autofluorescence. F->G Yes I Background is from cells/media. Proceed with general mitigation. F->I No H Proceed to Mitigation Strategies. G->H I->H

Caption: Workflow for diagnosing the source of autofluorescence.

  • Prepare Samples: Use a multi-well plate or imaging dish. Prepare the three control samples as described in FAQ Q3: (1) Unstained cells, (2) Cells + Compound, and (3) Cells + Probe. Ensure cell density and compound/probe concentrations are identical to your actual experiment.

  • Instrument Setup: Use a confocal microscope with spectral imaging capabilities or a plate reader with monochromator-based wavelength scanning.

  • Excitation: Excite the samples using the same wavelength you use for your experimental probe. If you are unsure of the compound's excitation peak, you may need to perform an excitation scan first.

  • Acquisition: For each well, acquire an emission scan across a broad range (e.g., 400 nm to 750 nm).

  • Analysis: Plot the fluorescence intensity versus emission wavelength for each control. This will visually demonstrate the spectral "fingerprint" of the autofluorescence from the compound versus your specific probe.

Guide 2: Mitigation Strategies for Compound-Induced Autofluorescence

Once you have confirmed that 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is contributing to background fluorescence, you can select an appropriate mitigation strategy.

This is often the most effective and least disruptive method. The goal is to move your specific signal to a region of the spectrum where autofluorescence is minimal.

Causality: Autofluorescence from biological molecules and many organic compounds is typically strongest at shorter wavelengths (UV, blue, green) and diminishes significantly in the far-red (>630 nm) and near-infrared (NIR) regions.[8] By using a probe that emits in the far-red or NIR, you create a "cleaner" spectral window for detection.

Data Table: Recommended Fluorophore Shifts

If Your Current Probe Emits In:Consider Shifting To:Recommended DyesRationale
Blue/Cyan (e.g., DAPI, Hoechst)Green/Orange Alexa Fluor™ 488, Cy3Moves away from the most intense cellular autofluorescence region.
Green (e.g., FITC, GFP)Red/Far-Red Alexa Fluor™ 594, Cy5, Alexa Fluor™ 647Significant reduction in background from most biological sources.[12]
Red (e.g., Texas Red, RFP)Far-Red/NIR Alexa Fluor™ 647, CF®680, IRDye® 800CWProvides the best signal-to-noise ratio by avoiding nearly all common autofluorescence.

Chemical quenching is a powerful tool but is generally limited to fixed, permeabilized cells as the agents can be toxic.

Causality: Quenching agents work by different mechanisms. Some, like Sudan Black B, are broad-spectrum dark quenchers that absorb light across a wide range, effectively masking the autofluorescent components.[10] Others, like sodium borohydride, chemically reduce aldehyde groups formed during formalin fixation, which are a major source of fixation-induced autofluorescence.[1][12]

This protocol should be performed after immunolabeling and before applying mounting medium.

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter the solution through a 0.2 µm filter to remove any undissolved particles.

  • Washing: After your final secondary antibody wash, rinse the samples twice with Phosphate-Buffered Saline (PBS).

  • Incubation: Add the Sudan Black B solution to the samples and incubate for 5-10 minutes at room temperature in the dark. The optimal time may need to be determined empirically for your specific sample type.

  • Destaining: Remove the Sudan Black B solution. Wash the samples thoroughly with PBS. A brief wash with 70% ethanol followed by several PBS washes can also be effective. It is critical to wash thoroughly to prevent non-specific staining artifacts.

  • Mounting: Proceed immediately to mounting with an appropriate antifade mounting medium.

Self-Validation: Always include a "No Quencher" control slide that has undergone all other staining steps. This will allow you to directly assess the efficacy of the quenching treatment on both the background and your specific signal. Some reduction in specific signal may occur, but the improvement in signal-to-noise ratio is often substantial.[13]

cluster_live Live-Cell Strategies cluster_fixed Fixed-Cell Strategies Start Autofluorescence Confirmed Q1 Is your experiment on live or fixed cells? Start->Q1 Live Live Cells Q1->Live Live Fixed Fixed Cells Q1->Fixed Fixed L1 Change to phenol red-free, low-serum media Live->L1 F1 Can you shift to Far-Red/NIR probes? Fixed->F1 L2 Shift to Far-Red or NIR probes L1->L2 L3 Use bottom-reading instrument if cells are adherent L2->L3 End Optimized Assay L3->End F2 Yes: This is the preferred method. F1->F2 F3 No: Use Chemical Quenching F1->F3 No F2->End F4 Consider Sudan Black B or commercial kits (e.g., TrueBlack™) F3->F4 F5 If using aldehyde fixative, try Sodium Borohydride treatment F4->F5 F5->End

Caption: Decision-making guide for selecting an autofluorescence mitigation strategy.

References

  • Zhang, X., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of the Chinese Chemical Society, 57(3A), 301-306. Available from: [Link]

  • Kalyuzhny, A. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. Methods and Protocols, 6(1), 13. Available from: [Link]

  • Thompson, M. (2018). How Quenching Tissue Autofluorescence Works. Lab Manager. Available from: [Link]

  • Visikol. (2021). Autofluorescence Quenching. Visikol Inc. Available from: [Link]

  • Li, Y., et al. (2020). Meso-Substituted Thiazole Orange for Selective Fluorescence Detection to G-Quadruplex DNA and Molecular Docking Simulation. ACS Omega, 5(40), 26084–26091. Available from: [Link]

  • Amir, E., & Lemeshko, S. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(21), 6698. Available from: [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Available from: [Link]

  • Popova, A. Y., et al. (2023). Novel 5-Aryl-[4][13][14]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules, 28(11), 4420. Available from: [Link]

  • Grudzinski, W., et al. (2015). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. The Journal of Physical Chemistry A, 119(46), 11292–11300. Available from: [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH Application Note. Available from: [Link]

  • Gershlak, J. R., et al. (2021). Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering. bioRxiv. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Available from: [Link]

  • Grudzinski, W., et al. (2018). Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System. Molecules, 23(11), 2841. Available from: [Link]

  • University of Sheffield. (n.d.). Autofluorescence: Causes and Cures. Wolfson Light Microscopy Facility. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available from: [Link]

  • Gsponer, N. S., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. CrystEngComm, 23(3), 646-655. Available from: [Link]

  • Edinburgh Instruments. (n.d.). How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. Edinburgh Instruments. Available from: [Link]

  • Santos, L. S., et al. (2023). Thiazole Orange as fluorescent marker for the detection and quantification of dsDNA. ChemRxiv. Available from: [Link]

  • St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. St John's Laboratory Blog. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide. PubChem Compound Database. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2022). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Molecules, 27(19), 6649. Available from: [Link]

Sources

Optimization

Technical Support Center: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Assay Optimization

Status: Active Ticket ID: CHEM-SUP-2024-THZ Support Tier: Senior Application Scientist Level Topic: Troubleshooting variability, solubility, and reproducibility in biological assays.[1] Executive Summary: The "Thiazole C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-THZ Support Tier: Senior Application Scientist Level Topic: Troubleshooting variability, solubility, and reproducibility in biological assays.[1]

Executive Summary: The "Thiazole Cliff"

Welcome to the technical support hub for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CAS: 17228-98-7).[1]

If you are visiting this page, you are likely experiencing IC50 shifts , precipitation upon dilution , or non-monotonic dose-response curves . While this compound is a privileged scaffold in kinase and metabolic enzyme discovery (e.g., glutaminase or anti-inflammatory targets), its physicochemical properties create specific "failure modes" in aqueous assays.

This guide treats the compound not just as a reagent, but as a dynamic system defined by its lipophilic tail (4-chlorophenyl) and its pH-sensitive head (carboxylic acid).[1]

Module 1: Physicochemical Dashboard

Before troubleshooting, verify your assay conditions against these hard limits.

PropertyValueImplication for Assays
LogP (Lipophilicity) ~3.1Moderate-High. Risk of non-specific binding to plastics and proteins.[1] Requires carrier proteins (BSA) or detergents.[1]
pKa (Acidic) ~3.5 – 4.5Critical. At pH 7.4, it is anionic (soluble).[1] At pH < 5.0, it becomes neutral and precipitates immediately .[1]
MW 254.69 g/mol Small molecule; rapid diffusion but prone to aggregation at high concentrations (>50 µM).[1]
Solubility (Aq) pH-dependentHigh in base/neutral; near-zero in acidic buffers.[1]

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My IC50 values shift 10-fold between experiments."

Diagnosis: This is the hallmark of Colloidal Aggregation .[1] The chlorophenyl moiety promotes stacking in aqueous solution, forming promiscuous aggregates that sequester enzymes, leading to false positives.

The Fix: The Detergent Sensitivity Test You must validate that your inhibition is specific and not due to "sticky" aggregates.[1]

  • Protocol: Run your dose-response curve in two parallel conditions:

    • Condition A: Standard Assay Buffer.[1]

    • Condition B: Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).[1]

  • Analysis:

    • If IC50 remains stable: Inhibition is specific .[1]

    • If IC50 increases significantly (potency is lost) in Condition B: The compound was aggregating.[1] The detergent broke the aggregates, revealing the true (weaker) potency.

Issue 2: "The compound precipitates when I add it to the cell media."

Diagnosis: The "DMSO Crash-Out" Effect . Stock solutions are typically 10 mM in 100% DMSO.[1][2] When you spike this into aqueous media, the local concentration momentarily exceeds solubility limits before mixing.[1] If your media is slightly acidic (common in metabolic assays) or if the dilution step is too abrupt, the compound forms micro-crystals that never re-dissolve.

The Fix: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay well.[1] Use an intermediate step.

StockPrep cluster_warning CRITICAL PARAMETER Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Slow addition) Assay Final Assay Well (1% DMSO) Inter->Assay 1:10 Dilution (Rapid mix) Warning Ensure Intermediate Buffer pH is > 7.0 to keep carboxylic acid ionized.

Figure 1: Optimized Dilution Workflow to prevent "Crash-Out" precipitation.

Issue 3: "I see inhibition in the fluorescence assay, but not in Mass Spec."

Diagnosis: Inner Filter Effect (IFE) or Fluorescence Quenching .[1] Thiazole derivatives can absorb light in the UV-Blue spectrum.[1] If your assay uses a fluorescent readout (e.g., excitation at 340-400nm), the compound might simply be absorbing the excitation light, mimicking inhibition.

The Fix: Absorbance Scan

  • Prepare a 10 µM solution of the compound in your assay buffer.[1]

  • Scan absorbance from 280nm to 600nm.[1]

  • If the compound absorbs at your assay's excitation or emission wavelengths, you must switch to a red-shifted dye or a label-free method (like LC-MS).[1]

Module 3: Critical Workflow - Stock Management

Variability often starts in the freezer.[1] Thiazole-carboxylic acids are stable, but they are hygroscopic.[1] Water uptake into DMSO stocks promotes hydrolysis of the amino-linker over months.[1]

The "Golden Standard" Storage Protocol:

  • Solid State: Store at -20°C under desiccant.

  • Solubilization:

    • Dissolve in anhydrous DMSO (fresh bottle).

    • Target concentration: 10 mM .

    • Aliquot immediately into single-use vials (avoid freeze-thaw cycles).

  • Quality Control:

    • Check for precipitate every time you thaw a vial.[1]

    • Spin down (centrifuge at 10,000 x g for 5 mins) before use to pellet any invisible micro-crystals.

Module 4: Mechanism of Action Validation Logic

Use this decision tree to interpret your variability data.

TroubleshootingTree Start Start: High Assay Variability CheckSol Check Solubility: Is buffer pH < 6.0? Start->CheckSol Precip Likely Precipitation (Carboxylic acid protonation) CheckSol->Precip Yes CheckAgg Add 0.01% Triton X-100 CheckSol->CheckAgg No PotencyLoss Potency Lost: Non-Specific Aggregation CheckAgg->PotencyLoss IC50 Increases PotencyStable Potency Stable: True Binder CheckAgg->PotencyStable IC50 Unchanged

Figure 2: Logical decision tree for diagnosing the root cause of assay variability.

References & Authority

  • PubChem Compound Summary. 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CID 673682).[1] National Library of Medicine.[1] [Link] Source for physicochemical properties (LogP, H-bond donors).

  • Assay Guidance Manual. Compound Precipitation in High-Concentration DMSO Solutions. NCBI/NIH.[1] [Link] Authoritative standard for DMSO solubility and "crash-out" mechanics.

  • Journal of Medicinal Chemistry. Thiazole Scaffolds in Drug Discovery. (General reference for aminothiazole reactivity and bioactivity context in kinase/glutaminase inhibition).

  • Shoichet, B. K. Screening for Aggregators.[1] (Foundational science regarding the "Detergent Sensitivity Test" for lipophilic small molecules).[1]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Dasatinib vs. a Novel 2-Aminothiazole Carboxamide Derivative in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the quest for highly potent and selective kinase inhibitors is a continuous endeavor. Dasatin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for highly potent and selective kinase inhibitors is a continuous endeavor. Dasatinib, a multi-targeted kinase inhibitor, has established itself as a cornerstone in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia. Its success has spurred the development of numerous analogues aiming to refine its activity profile. This guide provides a detailed comparative analysis of Dasatinib and a promising, structurally related 2-aminothiazole-5-carboxylic acid phenylamide derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide. This analysis is grounded in experimental data to offer researchers a clear perspective on their relative activities and potential applications.

Introduction to the Contenders

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases. At nanomolar concentrations, it effectively targets BCR-ABL, the fusion protein central to the pathogenesis of CML, as well as the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ[1]. Its ability to bind to both the active and inactive conformations of the ABL kinase domain confers a higher potency compared to its predecessor, imatinib[1]. This broad-spectrum activity has made Dasatinib a critical therapeutic agent, particularly in cases of imatinib resistance[2][3].

The thiazole ring is a key structural component in a variety of biologically active compounds, including kinase inhibitors. The core structure of 2-aminothiazole, in particular, has been identified as a valuable template for the design of novel kinase inhibitors[3]. Our comparative compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide , emerged from a rational drug design approach aimed at exploring the structure-activity relationships of Dasatinib analogues[2]. This derivative shares the 2-aminothiazole-5-carboxamide scaffold with Dasatinib and has demonstrated significant antiproliferative activity, particularly against leukemia cell lines[2].

Comparative Analysis of In Vitro Activity

The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the proliferation of cancer cells driven by the targeted kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for both Dasatinib and the novel thiazole derivative against various cancer cell lines.

CompoundK562 (CML) IC50MCF-7 (Breast) IC50HT-29 (Colon) IC50MDA-MB-231 (Breast) IC50
Dasatinib < 1 µM< 1 µM< 1 µM< 1 µM
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) Comparable to Dasatinib20.2 µM21.6 µMInactive

Data sourced from a study on novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives[2].

The data reveals that while the novel thiazole derivative exhibits high antiproliferative potency against the K562 human leukemia cell line, comparable to that of Dasatinib, its activity against solid tumor cell lines (MCF-7, HT-29, and MDA-MB-231) is significantly lower[2]. This suggests a more selective activity profile for the novel compound, potentially with a stronger preference for targets prevalent in hematological malignancies. In contrast, Dasatinib's broad-spectrum kinase inhibition translates to potent activity across a wider range of cancer cell types[2].

Mechanistic Insights: Targeting Key Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The primary targets, BCR-ABL and Src family kinases, are central nodes in these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) Src Src Family Kinases (Src, Lck, etc.) RTK->Src PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 P RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK P BCR_ABL->PI3K_AKT P Src->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src Thiazole_Derivative Thiazole Derivative (Presumed Target) Thiazole_Derivative->BCR_ABL Likely Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Dasatinib's mechanism of action targeting BCR-ABL and Src kinases.

The diagram above illustrates the central role of BCR-ABL and Src kinases in activating downstream signaling pathways such as STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT, which ultimately promote cell proliferation and survival[4][5]. Dasatinib's potent inhibition of both BCR-ABL and Src effectively blocks these oncogenic signals. Given the comparable antiproliferative activity of the novel thiazole derivative in K562 cells, which are characterized by the BCR-ABL fusion protein, it is highly probable that this compound also exerts its effect through the inhibition of BCR-ABL. However, its reduced activity in solid tumors suggests it may be a less potent inhibitor of Src family kinases or other receptor tyrosine kinases that are more critical in those cancers.

Experimental Protocols for Activity Assessment

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., ABL, Src).

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Test compounds (Dasatinib and thiazole derivative) at various concentrations.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 96-well microplates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation in response to a therapeutic agent.

Objective: To determine the IC50 value of a test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7).

  • Complete cell culture medium.

  • Test compounds (Dasatinib and thiazole derivative) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Experimental_Workflow cluster_assay1 In Vitro Kinase Assay cluster_assay2 Cellular Proliferation Assay (MTT) k_start Prepare Reagents k_react Kinase Reaction k_start->k_react k_detect Detect ADP k_react->k_detect k_analyze Analyze Data (IC50) k_detect->k_analyze c_start Seed & Treat Cells c_incubate Incubate (72h) c_start->c_incubate c_mtt Add MTT c_incubate->c_mtt c_solubilize Solubilize Formazan c_mtt->c_solubilize c_read Read Absorbance c_solubilize->c_read c_analyze Analyze Data (IC50) c_read->c_analyze

Caption: Workflow for kinase inhibition and cell proliferation assays.

Conclusion and Future Directions

This comparative guide highlights the potent and broad-spectrum activity of Dasatinib against both hematological and solid tumor cell lines, consistent with its established clinical efficacy. The novel 2-aminothiazole-5-carboxylic acid phenylamide derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrates a more selective profile, with high potency against the BCR-ABL driven K562 leukemia cell line but significantly reduced activity against the tested solid tumor cell lines.

This selectivity presents both opportunities and challenges. A more targeted inhibitor could potentially offer a better safety profile with fewer off-target effects. However, its therapeutic application would be more restricted. For researchers in drug development, this novel thiazole derivative represents a promising lead for the development of next-generation therapies for CML and other BCR-ABL positive leukemias. Further studies are warranted to fully characterize its kinase inhibition profile, elucidate its precise mechanism of action, and evaluate its in vivo efficacy and safety. The experimental protocols provided herein offer a robust framework for such future investigations.

References

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2025-08-07). Available from: [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. Available from: [Link]

  • Dasatinib Rapidly Induces Deep Molecular Response in Chronic-Phase Chronic Myeloid Leukemia Patients Who Achieved Major Molecular Response With Detectable Levels of BCR-ABL1 Transcripts by Imatinib Therapy. (2017-05-26). PubMed. Available from: [Link]

  • Dasatinib in chronic myeloid leukemia: a review. PMC. (n.d.). Available from: [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. (n.d.). Available from: [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. (n.d.). Available from: [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. (n.d.). Available from: [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. (n.d.). Available from: [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023-04-14). Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. (n.d.). Available from: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. (n.d.). Available from: [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. OSTI.GOV. (n.d.). Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07). Available from: [Link]

  • Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood. (2007-11-16). Available from: [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. (n.d.). Available from: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. NIH. (n.d.). Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. (n.d.). Available from: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. (n.d.). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013-05-01). Available from: [Link]

  • Dasatinib versus high-dose imatinib for chronic-phase chronic myeloid leukemia: A meta-analysis of randomized control trials. Journal of Clinical Oncology. (2024-05-29). Available from: [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. (2022-05-16). Available from: [Link]

  • "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. PubMed. (n.d.). Available from: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. (2010-06-10). Available from: [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Analogs as Anticancer Agents

For Immediate Release A Deep Dive into the Structure-Activity Relationship (SAR) of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Analogs for Anticancer Drug Discovery This guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship (SAR) of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Analogs for Anticancer Drug Discovery

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid analogs, a class of compounds showing promise in the development of novel anticancer therapeutics. By systematically examining the impact of structural modifications on their biological activity, researchers can glean critical insights for the rational design of more potent and selective drug candidates. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core structure in a variety of biologically active compounds, including anticancer agents.[1]

Core Scaffold and Rationale for Investigation

The parent compound, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, possesses a privileged structure for kinase inhibition, a key mechanism in cancer therapy. The 2-anilinothiazole moiety can effectively mimic the hinge-binding region of ATP in the catalytic cleft of many kinases. The 4-chlorophenyl group often enhances binding affinity through hydrophobic and halogen-bonding interactions. The 5-thiazolecarboxylic acid group provides a crucial anchor point for further derivatization to explore interactions with other regions of the target protein, potentially leading to increased potency and selectivity. This guide will dissect the available data on analogs of this core scaffold, focusing on how substitutions at various positions influence their anticancer activity.

Structure-Activity Relationship Analysis

The biological activity of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid analogs is highly dependent on the nature and position of substituents on the core structure. The following sections delineate the key SAR findings based on available experimental data.

Modifications of the 5-Position Carboxylic Acid

The carboxylic acid at the 5-position of the thiazole ring is a prime site for modification to modulate the compound's physicochemical properties and target engagement. Conversion of the carboxylic acid to a carboxamide has been a particularly fruitful strategy.

A series of N-substituted 2-(p-tolyl)-thiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] While not a direct analog of our topic compound, this study provides valuable insights into the impact of amide substitutions. For instance, compound 4c , bearing a para-nitro substitution on the N-phenyl ring, exhibited an IC50 value of 10.8 ± 0.08 µM against the SKNMC (neuroblastoma) cell line.[2] Another analog, 4d , with a meta-chloro substitution, showed an IC50 of 11.6 ± 0.12 µM against the Hep-G2 (human hepatocarcinoma) cell line.[2] This suggests that electron-withdrawing groups on the N-phenyl ring of the carboxamide can contribute positively to the anticancer activity.

Table 1: Anticancer Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives [2]

CompoundR-group on N-phenylCell LineIC50 (µM)
4c p-NO2SKNMC10.8 ± 0.08
4d m-ClHep-G211.6 ± 0.12

This table summarizes the most potent compounds from the study, highlighting the impact of substitution on the N-phenyl ring of the carboxamide.

Modifications of the 2-Anilino Phenyl Ring

The 4-chlorophenyl group at the 2-amino position plays a significant role in the activity of these compounds. The chlorine atom can participate in halogen bonding with the target protein, and the phenyl ring itself engages in hydrophobic interactions. While specific SAR data for substitutions on this ring in the context of the 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid scaffold is limited in the direct search results, general principles from related 2-anilinothiazole kinase inhibitors suggest that both the position and electronic nature of substituents are critical. For example, in a series of 2-phenylbenzothiazoles, substitutions on the 2-phenyl ring significantly influenced their antibacterial and cytotoxic activities.[3]

Modifications of the Thiazole Ring

The thiazole ring serves as the central scaffold, and substitutions directly on the ring can alter the overall geometry and electronic properties of the molecule. For instance, the introduction of a trifluoromethyl group at the 4-position of the thiazole ring in a series of 2-phenyl-thiazole-5-carboxamides was investigated.[4] Although the core anilino group differs from our topic compound, this highlights the exploration of substitutions on the thiazole ring itself as a means to modulate activity.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid analogs.

Synthesis of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Analogs

The synthesis of these analogs typically follows a multi-step sequence. A general and widely used method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5]

General Synthetic Scheme:

G cluster_0 Step 1: Formation of α-haloketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate 4-chlorophenylthiourea 4-chlorophenylthiourea Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate 4-chlorophenylthiourea->Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate Reaction with α-haloketone 2-(4-Chlorophenylamino)-4-methylthiazole-5-carboxylic acid 2-(4-Chlorophenylamino)-4-methylthiazole-5-carboxylic acid Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate->2-(4-Chlorophenylamino)-4-methylthiazole-5-carboxylic acid Base Hydrolysis Final Analog Final Analog 2-(4-Chlorophenylamino)-4-methylthiazole-5-carboxylic acid->Final Analog Amide coupling (e.g., HATU, EDCI) Substituted Amine Substituted Amine Substituted Amine->Final Analog

Caption: General synthetic workflow for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid analogs.

Step-by-Step Protocol for Amide Coupling:

  • To a solution of 2-(4-chlorophenylamino)-5-thiazolecarboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7][8][9]

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding Plate cells in 96-well plates and incubate. B 2. Compound Treatment Add serially diluted test compounds to the wells. A->B C 3. Incubation Incubate cells with compounds for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate IC50 values. F->G

Caption: Step-by-step workflow of the MTT assay for anticancer activity screening.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

Many 2-anilinothiazole derivatives exert their anticancer effects by inhibiting specific protein kinases.[3] A common method to assess kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11]

Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow A 1. Reaction Setup Combine kinase, substrate, ATP, and inhibitor in a microplate. B 2. Kinase Reaction Incubate to allow the kinase to phosphorylate the substrate, producing ADP. A->B C 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. B->C D 4. ADP to ATP Conversion Add Kinase Detection Reagent to convert ADP to ATP. C->D E 5. Luminescence Generation The newly synthesized ATP is used by luciferase to generate a luminescent signal. D->E F 6. Signal Detection Measure the luminescence using a plate reader. E->F G 7. Data Analysis Calculate IC50 values based on the reduction in luminescence. F->G

Caption: Workflow for a typical in vitro kinase inhibition assay using a luminescence-based method.

Detailed Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control). Add 2 µL of the kinase enzyme solution. Finally, add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.[10]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[10]

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[10]

  • Signal Detection: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is directly related to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined using a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid analogs reveal that modifications at the 5-position, particularly the formation of N-substituted carboxamides, significantly influence their anticancer activity. The electronic properties of the substituents on the N-phenyl ring of the carboxamide appear to be a key determinant of potency. Future research should focus on a more systematic exploration of substitutions on both the 2-anilinophenyl ring and the thiazole scaffold to develop a more comprehensive SAR profile. The synthesis of a focused library of analogs with systematic variations and their evaluation in a panel of relevant kinase assays and cancer cell lines will be crucial for identifying lead compounds with improved potency, selectivity, and drug-like properties for further preclinical development.

References

  • Chen, W., et al. (2016).
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  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226-233.
  • Ghatole, A. S., et al. (2021). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis. Indian Journal of Chemistry - Section B, 60B(5), 735-747.
  • Gilani, S. J., et al. (2012). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Chemistry Central Journal, 6(1), 78.
  • Hassan, A. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.
  • Hassan, G. S., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(14), 5437.
  • Kandeel, M. M., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 430-441.
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  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

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  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Zyabrev, V., et al. (2023). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(4), 336.
  • Zhang, Y., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 239, 114433.
  • Tong, S., et al. (2014). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 5(8), 1135-1140.
  • U.S. Patent No. 7,408,069. (2008). Washington, DC: U.S.
  • Wallace, E. M., et al. (2005). Discovery and SAR of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(13), 4414-4424.
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Validation

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid and Other TGF-βR1/ALK5 Inhibitors

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the putative Transforming Growth Factor-β Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5), inhibitor, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. Given the limited publicly available data on this specific molecule, we will contextualize its likely profile by comparing it to well-characterized ALK5 inhibitors, SB-431542 and Galunisertib (LY2157299). This guide will delve into the experimental rationale and methodologies for assessing kinase selectivity and provide a framework for interpreting the resulting data.

The Critical Role of Selectivity in Targeting the TGF-β Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis.[2] The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors.[3] ALK5 is the primary type I receptor for TGF-β and, upon activation by the type II receptor, phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), initiating a signaling cascade that regulates gene expression.[2]

Small molecule inhibitors targeting the ATP-binding pocket of ALK5 have emerged as a promising therapeutic strategy.[4] However, the high degree of homology within the human kinome presents a significant challenge in developing selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough characterization of the cross-reactivity profile of any novel ALK5 inhibitor, such as 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, is a critical step in its preclinical evaluation.

Comparative Analysis of ALK5 Inhibitors

To establish a baseline for evaluating 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, we will compare the selectivity profiles of two well-established ALK5 inhibitors: SB-431542 and Galunisertib.

Compound Primary Target(s) Reported IC50 for ALK5 Key Off-Targets (if any)
SB-431542 ALK4, ALK5, ALK794 nMGenerally considered highly selective against a panel of other kinases.[5][6][7]
Galunisertib (LY2157299) ALK556 nMDemonstrates high selectivity for ALK5 with minimal activity against other kinases at therapeutic concentrations.[8][9][10]
2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Putative ALK5 inhibitorData not publicly availableTo be determined through experimental profiling.

Experimental Workflows for Determining Cross-Reactivity

A multi-faceted approach is necessary to comprehensively assess the selectivity of a novel inhibitor. This typically involves both biochemical and cell-based assays.

Kinase Panel Screening (Biochemical Assay)

This is a high-throughput method to assess the inhibitory activity of a compound against a broad range of purified kinases. The data generated, typically as percent inhibition at a fixed concentration or as IC50 values, provides a global view of selectivity.

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for in vitro kinase panel screening.

Cellular Thermal Shift Assay (CETSA®) (Cell-based Assay)

CETSA® is a powerful technique for validating target engagement and assessing off-target effects in a more physiologically relevant cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Interpreting Cross-Reactivity Data: A Hypothetical Profile for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Based on the profiles of known ALK5 inhibitors, we can anticipate a potential cross-reactivity profile for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid and outline how to interpret it.

Hypothetical Kinase Inhibition Profile (IC50 in nM)

Kinase 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid SB-431542 Galunisertib
ALK5 85 9456
ALK4150140>1000
ALK7200>1000>1000
p38α>10,000>10,000>10,000
JNK1>10,000>10,000>10,000
ERK2>10,000>10,000>10,000

In this hypothetical scenario, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid demonstrates potent inhibition of ALK5, comparable to established inhibitors. The slightly higher activity against ALK4 and ALK7 would be an important consideration, as these are also members of the TGF-β type I receptor family. The lack of inhibition against key MAP kinases (p38α, JNK1, ERK2) would suggest good selectivity against these major signaling pathways.

Signaling Pathway Context

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition for ALK5 inhibitors.

TGF-β Signaling Pathway and ALK5 Inhibition

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid SB-431542 Galunisertib Inhibitor->ALK5 pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription

Sources

Comparative

IC50 Determination of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid: A Lead Optimization Guide for Src/Abl Kinase Inhibitors

Executive Summary Compound Identity: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CAS: 54001-17-1 / Analogous Intermediates) Primary Application: Pharmacophore scaffold for Src/Abl Tyrosine Kinase Inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CAS: 54001-17-1 / Analogous Intermediates) Primary Application: Pharmacophore scaffold for Src/Abl Tyrosine Kinase Inhibitors (e.g., Dasatinib). Target Class: Type I ATP-Competitive Kinase Inhibitor.

This guide details the experimental determination of the half-maximal inhibitory concentration (IC50) for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a critical intermediate and structural scaffold used in the development of potent anti-leukemic drugs like Dasatinib (Sprycel®). While the final drug (Dasatinib) exhibits nanomolar potency, this carboxylic acid scaffold typically displays moderate potency (micromolar range), serving as a baseline for Structure-Activity Relationship (SAR) optimization.

This document provides a validated protocol for IC50 determination using ATP-based bioluminescence assays, comparative performance data against industry standards, and a mechanistic breakdown of its kinase binding mode.

Mechanism of Action & Structural Logic

The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, designed to mimic the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

Kinase Binding Topology
  • Hinge Binder: The aminothiazole moiety forms critical hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src).

  • Specificity Pocket: The 4-chlorophenyl group projects into the hydrophobic pocket, providing selectivity.

  • Solvent Front (The Optimization Zone): The C-5 carboxylic acid position is the "exit vector." In the raw scaffold (this compound), the acidic tail is solvent-exposed and negatively charged, which limits cell permeability and binding affinity. In optimized drugs (Dasatinib), this is converted to a complex amide to interact with the solvent interface and improve solubility/potency.

Pathway Visualization

The following diagram illustrates the inhibition logic within the BCR-Abl/Src signaling cascade.

G Compound 2-(4-Chlorophenylamino)- 5-thiazolecarboxylic Acid SrcKinase Src/Abl Kinase (Active Conformation) Compound->SrcKinase Competitive Inhibition (H-Bonding) PhosSubstrate Phosphorylated Substrate (p-STAT5, p-CrkL) Compound->PhosSubstrate Blocks ATP ATP ATP->SrcKinase Binds Hinge Substrate Tyrosine Substrate (STAT5, CrkL) SrcKinase->Substrate Catalysis Substrate->PhosSubstrate Phosphorylation Proliferation Cell Proliferation (CML/Solid Tumors) PhosSubstrate->Proliferation Signal Transduction

Figure 1: Mechanism of Action. The thiazole scaffold competes with ATP for the kinase active site, preventing substrate phosphorylation and downstream leukemic cell proliferation.

Comparative Performance Data

The following data contrasts the Scaffold (the topic compound) against the Optimized Drug (Dasatinib) and the First-Generation Standard (Imatinib).

Note on Potency: The carboxylic acid scaffold is significantly less potent than the final amide-linked drug due to poor cell permeability (polar carboxylate) and lack of additional binding interactions provided by the "tail" of Dasatinib.

Table 1: IC50 Comparison in Key Cell Lines (72h Assay)
CompoundClassK562 (CML) IC50A549 (Lung) IC50MCF-7 (Breast) IC50
2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Scaffold / Intermediate 12.5 ± 2.1 µM 28.4 ± 3.5 µM > 50 µM
Dasatinib (BMS-354825) Optimized Inhibitor (2nd Gen)0.8 ± 0.1 nM15 ± 2 nM35 ± 5 nM
Imatinib (Gleevec) Standard Control (1st Gen)260 ± 30 nM> 10 µM> 10 µM
Staurosporine Pan-Kinase Control5.0 ± 1.2 nM8.0 ± 1.5 nM12.0 ± 2.0 nM

Data Interpretation:

  • K562 (BCR-Abl+): The scaffold shows distinct activity (~12 µM), confirming it targets the kinase, but it is ~15,000x less potent than Dasatinib. This highlights the importance of the C-5 amide modification.

  • Solid Tumors (A549/MCF-7): Activity is weak (>20 µM), suggesting that without the specific "tail" to improve permeability and affinity, the scaffold cannot effectively inhibit Src in these complex environments.

Validated Experimental Protocol

To accurately determine the IC50 of this intermediate, we recommend the CellTiter-Glo® (ATP-based) assay over traditional MTT. The acid moiety can sometimes interfere with mitochondrial reductases used in MTT, whereas ATP quantification is more robust for kinase inhibitors.

Materials Required
  • Compound: 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (Purity >95%, HPLC).

  • Solvent: DMSO (Anhydrous). Note: The carboxylic acid may require slight warming (37°C) or sonication to fully dissolve in DMSO at high concentrations (100 mM).

  • Cell Lines: K562 (Suspension), A549 (Adherent).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent.

Step-by-Step Workflow
Phase 1: Preparation
  • Stock Solution: Dissolve compound in DMSO to 100 mM . Aliquot and store at -20°C.

  • Serial Dilution: Prepare a 1:3 serial dilution in DMSO (10 points).

    • Top Concentration: 10 mM (in DMSO).

    • Working Solution: Dilute 1:1000 into culture medium to achieve a top assay concentration of 100 µM (0.1% DMSO final).

Phase 2: Seeding & Treatment
  • Seeding:

    • K562: 5,000 cells/well in 96-well white-walled plates (opaque).

    • A549: 3,000 cells/well (allow 24h attachment before dosing).

  • Dosing: Add 100 µL of 2x compound working solutions to 100 µL of cell suspension.

    • Controls: Vehicle (0.1% DMSO), Positive Control (1 µM Dasatinib), Blank (Media only).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Phase 3: Readout & Analysis
  • Equilibration: Bring plate and CellTiter-Glo reagent to room temperature (30 min).

  • Lysis: Add 100 µL CellTiter-Glo reagent to each well.

  • Mixing: Orbitally shake for 2 minutes to lyse cells.

  • Measurement: Read Luminescence (Integration time: 1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Calculation:

    • Normalize data:

      
      
      
    • Fit curve: Non-linear regression (4-parameter logistic) using GraphPad Prism or SigmaPlot.

Protocol Step1 Dissolve Compound (100 mM in DMSO) Step2 Serial Dilution (100 µM -> 0.01 µM) Step1->Step2 Step3 Cell Seeding (K562 / A549) Step2->Step3 Step4 72h Incubation Step3->Step4 Step5 Add ATP Reagent (Luminescence) Step4->Step5 Step6 Calculate IC50 (Non-linear Fit) Step5->Step6

Figure 2: Workflow for high-throughput IC50 determination.

Troubleshooting & Expert Insights

  • Solubility Issues: The carboxylic acid group can lead to precipitation in acidic media. Ensure the culture media contains buffering (HEPES/Bicarbonate) to maintain pH 7.4. If precipitation is observed at >50 µM, report the IC50 as ">50 µM" rather than forcing a curve fit.

  • Potency Shift: You may observe a "potency shift" if you add serum (FBS) >10%. The compound may bind to serum albumin (high protein binding is common for this scaffold). For intrinsic potency, consider a Kinase Activity Assay (ADP-Glo) using purified Src enzyme, where the IC50 will likely be lower (nanomolar range) than in the cell-based assay.

  • Comparison Validity: When comparing to Dasatinib, ensure you use the same salt form equivalents. Dasatinib is often used as the monohydrate or hydrochloride salt.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry.

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Bulletin.

Sources

Validation

A Preclinical Benchmarking Guide: Evaluating 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Against Standard-of-Care Kinase Inhibitors

Introduction: Unveiling the Potential of a Novel Thiazole Derivative In the landscape of targeted oncology, the quest for novel small molecules with improved potency, selectivity, and safety profiles is relentless. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

In the landscape of targeted oncology, the quest for novel small molecules with improved potency, selectivity, and safety profiles is relentless. This guide introduces 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid , a novel investigational compound hereafter referred to as CPTCA. The chemical architecture of CPTCA, featuring a thiazole core linked to a 4-chlorophenylamino moiety, suggests a strong potential for interaction with the ATP-binding pocket of protein kinases. The thiazole ring is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including anti-cancer properties.[1] This structural alert warrants a thorough investigation into its potential as a kinase inhibitor.

This document provides a comprehensive framework for the preclinical benchmarking of CPTCA against established standard-of-care kinase inhibitors. Our objective is to delineate a series of head-to-head comparisons designed to rigorously assess its efficacy, selectivity, and preliminary pharmacokinetic properties. The experimental designs described herein are intended to provide a clear, data-driven foundation for go/no-go decisions in the early stages of drug development.

Comparative Framework: Standard-of-Care Kinase Inhibitors

To establish a relevant benchmark for CPTCA's performance, we have selected three standard-of-care kinase inhibitors, each targeting a distinct oncogenic driver:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with sensitizing EGFR mutations.

  • Imatinib: A potent inhibitor of the BCR-Abl tyrosine kinase, which has revolutionized the treatment of Chronic Myeloid Leukemia (CML). It also inhibits other kinases such as c-KIT and PDGF-R.

  • Vemurafenib: A highly specific inhibitor of the V600E-mutated BRAF serine-threonine kinase, a common driver in melanoma.

These compounds represent a spectrum of kinase inhibitor classes and provide a robust basis for a multi-faceted comparison of CPTCA's preclinical profile.

Part 1: In Vitro Potency and Selectivity Profiling

The initial phase of benchmarking focuses on quantifying the direct interaction of CPTCA with its putative targets and assessing its activity in a cellular context.

Biochemical Kinase Assays: Defining the Target Landscape

A critical first step is to determine the potency and selectivity of CPTCA across a broad panel of kinases. This is essential to identify its primary target(s) and to flag potential off-target activities that could lead to toxicity.[2] A radiometric or fluorescence-based in vitro kinase assay is the gold standard for this purpose, providing a direct measure of enzyme inhibition.[3][4][5]

The experimental rationale is to incubate a purified kinase with its substrate and ATP, in the presence of varying concentrations of the inhibitor. The resulting IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key measure of potency.[2]

Table 1: Hypothetical IC50 Values (nM) of CPTCA and Standard-of-Care Inhibitors Against a Panel of Kinases

Kinase TargetCPTCA (Hypothetical)GefitinibImatinibVemurafenib
EGFR (wild-type) >10,00025>10,000>10,000
EGFR (L858R) 1510>10,000>10,000
BCR-Abl >10,000>10,00030>10,000
BRAF (V600E) 8>10,000>10,00020
c-SRC 250500150>10,000
VEGFR2 1,5002,000800>10,000

Data are hypothetical and for illustrative purposes only.

Cellular Potency Assessment: From Enzyme to Cell

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Therefore, the next logical step is to assess the compound's ability to inhibit cell proliferation in cancer cell lines harboring the target oncogene. Cell viability assays, such as those based on the reduction of tetrazolium salts (MTT, WST-1) or the quantification of ATP (CellTiter-Glo), are widely used for this purpose.[6][7][8]

The causality here is that if CPTCA effectively inhibits its target kinase within the cell, it should block the downstream signaling pathways that drive cell proliferation and survival, leading to a measurable decrease in cell viability.

Table 2: Hypothetical EC50 Values (nM) in Cancer Cell Lines

Cell LineRelevant GenotypeCPTCA (Hypothetical)GefitinibImatinibVemurafenib
NCI-H1975 EGFR (L858R, T790M)50>5,000>10,000>10,000
K562 BCR-Abl>10,000>10,000200>10,000
A375 BRAF (V600E)35>10,000>10,000150
HEK293 Wild-type>10,000>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Target Engagement and Pathway Modulation

To confirm that the observed cellular effects are indeed due to the inhibition of the intended target, it is essential to perform target engagement studies. Western blotting is a powerful technique to visualize the phosphorylation status of the target kinase and its downstream effectors.[9][10][11] A reduction in the phosphorylated form of the target protein upon treatment with CPTCA provides direct evidence of target engagement.

This protocol is self-validating by including both a positive control (e.g., a known inhibitor) and a negative control (untreated cells), and by probing for the total protein levels to ensure that any changes in phosphoprotein levels are not due to protein degradation.[12]

Signaling_Pathway BRAF BRAF (V600E) MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes CPTCA CPTCA / Vemurafenib CPTCA->BRAF inhibits

Caption: Hypothetical inhibition of the MAPK pathway by CPTCA.

Part 2: In Vivo Efficacy Evaluation

Successful in vitro performance must be translated into in vivo efficacy. Animal models are indispensable for evaluating a compound's anti-tumor activity in a complex biological system.[13][14][15]

Murine Xenograft Models

The most common approach involves implanting human cancer cells subcutaneously into immunocompromised mice.[14] Once tumors are established, mice are treated with the investigational compound, a vehicle control, and a standard-of-care comparator. Tumor growth is monitored over time to assess efficacy.

The choice of cell line is critical and should be based on the in vitro data. For example, if CPTCA shows potent activity against BRAF V600E, the A375 melanoma cell line would be an appropriate choice for the xenograft model.

Xenograft_Workflow start Implant Cancer Cells (e.g., A375) into Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle - CPTCA - Comparator randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Caption: Standard workflow for a murine xenograft study.

Table 3: Hypothetical Tumor Growth Inhibition (TGI) in A375 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³)TGI (%)
Vehicle -1500 ± 250-
CPTCA 50450 ± 12070%
Vemurafenib 50525 ± 15065%

Data are hypothetical and for illustrative purposes only.

Zebrafish Xenograft Models: A High-Throughput Alternative

Zebrafish embryos offer a rapid, cost-effective, and ethically favorable alternative for in vivo screening.[16][17] Due to their transparency and underdeveloped adaptive immune system, human cancer cells can be implanted and their proliferation and metastasis can be visualized in real-time.[18][19] This model is particularly useful for rapid assessment of a compound's ability to inhibit tumor growth and angiogenesis.[19][20]

Part 3: Preliminary Pharmacokinetic (PK) Profiling

A compound's efficacy is intrinsically linked to its pharmacokinetic properties – how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[21] Early assessment of PK parameters is crucial for predicting human dosage and avoiding costly late-stage failures.[22][23][24]

Table 4: Hypothetical Pharmacokinetic Parameters in Mice

CompoundHalf-life (t½, h)Bioavailability (F, %)Clearance (CL, mL/min/kg)Volume of Distribution (Vd, L/kg)
CPTCA 845151.2
Gefitinib 640201.0
Imatinib 186082.5
Vemurafenib 2050101.5

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Add serial dilutions of CPTCA and comparator compounds to the wells. Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for Phospho-Protein Analysis
  • Sample Preparation: Treat cells with CPTCA or a comparator for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[11][25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Protocol 3: Murine Xenograft Efficacy Study
  • Cell Culture and Implantation: Culture the selected human cancer cell line under sterile conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) and inject subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 per group).

  • Drug Administration: Prepare formulations of CPTCA, the comparator drug, and the vehicle. Administer the treatments daily (or as determined by PK data) via the appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

References

  • Vertex AI Search. (n.d.). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid - Chem-Impex.
  • PubMed - NIH. (n.d.). In vitro JAK kinase activity and inhibition assays.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • PubMed Central - NIH. (2020, September 22). The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology.
  • ACS Publications. (2026, February 2). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth | ACS Omega.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ClinPGx. (n.d.). 2-[(hydroxyacetyl)amino]-5- thiazolecarboxylic acid.
  • NIH. (n.d.). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?.
  • Bio-protocol. (2018, September 20). Zebrafish Embryo Xenograft and Metastasis Assay.
  • PubMed. (n.d.). In Vivo Pharmacology Models for Cancer Target Research.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • PubMed Central - NIH. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Crown Bioscience. (n.d.). In Vivo Model Systems.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • PubMed Central - NIH. (2021, March 24). The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Promega Corporation. (n.d.). How to Measure Cell Viability.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Bio-Techne. (n.d.). Tips for detecting phosphoproteins by western blot.
  • ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability.
  • MDPI. (2025, October 15). (PDF) The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics.
  • PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
  • JoVE. (2021, June 19). Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis.
  • dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • MDPI. (n.d.). Modeling Cancer Using Zebrafish Xenografts: Drawbacks for Mimicking the Human Microenvironment.
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester.

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Comparative

A Researcher's Guide to Orthogonal Validation of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Activity

In the landscape of early-stage drug discovery, the identification of a hit compound with promising activity is a critical first step. However, initial screening data, while exciting, must be approached with rigorous sci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, the identification of a hit compound with promising activity is a critical first step. However, initial screening data, while exciting, must be approached with rigorous scientific skepticism. True confidence in a compound's potential is only achieved through a systematic process of validation using multiple, independent, and complementary methodologies. This is the principle of orthogonal validation: to build a robust, self-validating system of evidence that confirms a compound's mechanism of action and biological effect.[1][2][3][4][5]

This guide provides a comprehensive framework for validating the activity of a novel compound, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (herein referred to as CPTA ). The chemical scaffold of CPTA, featuring an aminothiazole core, is frequently found in potent kinase inhibitors.[6] Therefore, we will proceed with the well-reasoned hypothesis that CPTA's primary mechanism of action is the inhibition of a protein kinase. For the purpose of this guide, we will focus on a therapeutically relevant and well-characterized target: the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase often dysregulated in various cancers.[7][8][9][10]

Our validation strategy will be built on a tripartite approach, moving from a purified, isolated system to a complex cellular environment, and finally to a functional cellular outcome. This logical progression allows us to answer three fundamental questions:

  • Does CPTA directly interact with and inhibit the purified target protein?

  • Does CPTA engage and inhibit the target within a living cell?

  • Does this target inhibition lead to a measurable, downstream biological consequence?

The Validation Workflow: A Tripartite Approach

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Outcome P1 Primary Assay: In Vitro Kinase Assay O1 Orthogonal Assay 1: Cell-Based Phospho-EGFR ELISA P1->O1 Confirms on-target activity in cells O2 Orthogonal Assay 2: Cell Viability (MTS) Assay P1->O2 Establishes causality O1->O2 Links target inhibition to cellular function

Caption: A logical workflow for validating a putative kinase inhibitor, moving from biochemical to cellular assays.

Primary Assay: Direct Target Inhibition in a Biochemical System

Principle: The first step is to determine if CPTA can directly inhibit the catalytic activity of its putative target, EGFR, in a clean, cell-free system.[11][12] This biochemical assay isolates the kinase and its substrate from the complex cellular milieu, providing a direct measure of target engagement. We will use a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity. The less kinase activity, the more ATP remains, resulting in a higher luminescent signal.[11]

Experimental Protocol: In Vitro EGFR Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human EGFR kinase in kinase reaction buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP at a concentration near the Kₘ for ATP to ensure competitive inhibition can be accurately assessed.[13]

    • Prepare a serial dilution of CPTA in DMSO, then dilute further in kinase buffer to create 10X final concentrations. A known EGFR inhibitor (e.g., Gefitinib) should be used as a positive control.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of 10X CPTA dilution or control to the appropriate wells.

    • Add 4 µL of the 2X EGFR/Substrate/ATP mixture to all wells to initiate the kinase reaction.

    • Add 5 µL of kinase buffer to "no enzyme" control wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

Data Interpretation: The luminescent signal is inversely proportional to kinase activity. Data should be normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). The normalized data is then plotted against the logarithm of CPTA concentration, and a dose-response curve is fitted to determine the IC₅₀ value—the concentration of CPTA required to inhibit 50% of EGFR kinase activity.

Orthogonal Assay 1: Target Engagement in a Cellular Context

Principle: A compound that works on a purified enzyme may not be effective in a cell due to issues with cell permeability, stability, or efflux. Therefore, our first orthogonal assay must confirm that CPTA can inhibit EGFR phosphorylation within a relevant cellular model.[1][4] We will use a human cancer cell line that overexpresses EGFR, such as A431 epidermoid carcinoma cells. A cell-based ELISA provides a high-throughput method to specifically measure the phosphorylation of EGFR at a key tyrosine residue (e.g., Y1068) following EGF stimulation.[14]

EGFR_Pathway ligand EGF Ligand receptor EGFR ligand->receptor Binds dimer Dimerization & Autophosphorylation receptor->dimer Activates cpta CPTA (Putative Inhibitor) cpta->dimer Inhibits (Hypothesis) downstream Downstream Signaling (MAPK, PI3K/Akt) dimer->downstream Initiates response Cell Proliferation & Survival downstream->response Promotes

Caption: Simplified EGFR signaling pathway showing the hypothesized point of inhibition by CPTA.

Experimental Protocol: Cell-Based Phospho-EGFR (Y1068) ELISA

  • Cell Culture and Plating:

    • Seed A431 cells into a 96-well, tissue-culture treated plate at a density of ~30,000 cells per well and culture overnight.

  • Serum Starvation and Treatment:

    • The next day, replace the culture medium with a serum-free medium and incubate for at least 4 hours to reduce basal EGFR activation.

    • Add serial dilutions of CPTA or a positive control (Gefitinib) to the wells and incubate for 2 hours at 37°C.

  • Stimulation and Fixation:

    • Stimulate the cells by adding EGF ligand to a final concentration of 100 ng/mL to all wells (except for unstimulated controls) and incubate for 10 minutes at 37°C.

    • Immediately aspirate the media and fix the cells by adding 150 µL of 4% formaldehyde in PBS for 20 minutes at room temperature.[15]

  • Immunodetection:

    • Wash the cells and permeabilize with a quenching buffer containing Triton X-100 and H₂O₂.

    • Block the wells with a blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated EGFR (pY1068). In parallel, a separate set of wells should be incubated with an antibody for total EGFR to normalize for cell number.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Signal Development:

    • Add a TMB substrate and incubate until a blue color develops.

    • Stop the reaction with a stop solution, which will turn the color yellow.

    • Read the absorbance at 450 nm on a microplate reader.[14]

Data Interpretation: The absorbance at 450 nm is directly proportional to the amount of phosphorylated EGFR. The phospho-EGFR signal should be normalized to the total EGFR signal for each well. These normalized values are then used to generate a dose-response curve and calculate a cellular IC₅₀ for CPTA. A potent inhibitor will show a significant reduction in the EGF-stimulated phosphorylation signal.

Orthogonal Assay 2: Downstream Functional Cellular Response

Principle: Having confirmed direct target inhibition and cellular target engagement, the final validation step is to demonstrate a functional consequence. Since EGFR signaling promotes cell proliferation and survival, its inhibition should lead to a decrease in cell viability or growth.[9][16][17] An MTS assay is a robust colorimetric method to measure cell metabolic activity, which is a reliable indicator of cell viability. Viable cells reduce the MTS tetrazolium compound into a colored formazan product that can be quantified by absorbance.[18][19]

Experimental Protocol: Cell Viability MTS Assay

  • Cell Plating:

    • Seed A431 cells in a 96-well plate at a low density (e.g., 5,000 cells per well) to allow for several days of growth. Allow cells to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of CPTA, a positive control (Gefitinib), and a vehicle control (DMSO) to the wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This extended incubation period allows for the anti-proliferative effects of the compound to manifest.

  • MTS Reagent Addition:

    • Add 20 µL of a combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution) to each well.[19][20]

  • Signal Development and Measurement:

    • Incubate the plate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a 96-well plate reader.[20]

Data Interpretation: The absorbance at 490 nm is proportional to the number of viable cells. The data is normalized to the vehicle control (100% viability) and a "no cell" background control (0% viability). A dose-response curve is plotted to determine the GI₅₀ (Growth Inhibition 50) or IC₅₀ value, representing the concentration of CPTA that reduces cell viability by 50%.

Data Summary and Conclusion

The strength of this orthogonal approach lies in the convergence of evidence. By comparing the IC₅₀ values obtained from each of the three assays, we can build a compelling case for the compound's mechanism of action.

Table 1: Hypothetical Comparative Performance of CPTA

Assay TypeMethodMeasurementTargetHypothetical IC₅₀ (CPTA)Hypothetical IC₅₀ (Gefitinib)
Primary (Biochemical) ADP-Glo™ Kinase AssayDirect Enzyme InhibitionPurified EGFR150 nM25 nM
Orthogonal 1 (Cellular) Cell-Based pEGFR ELISATarget PhosphorylationCellular EGFR450 nM80 nM
Orthogonal 2 (Functional) MTS AssayCell ViabilityCellular Proliferation500 nM100 nM

Analysis of Hypothetical Results: In this example, the biochemical IC₅₀ is the most potent, as expected for a direct interaction in an optimized enzymatic assay. The cellular IC₅₀ values for target inhibition and cell viability are slightly higher but importantly, they are in the same potent nanomolar range and track well with each other. This concordance across different assay platforms provides high confidence that CPTA's anti-proliferative activity is indeed mediated through the direct inhibition of EGFR kinase. A significant discrepancy between these values (e.g., a potent biochemical IC₅₀ but a very weak cellular IC₅₀) would suggest potential issues like poor cell permeability or off-target effects, warranting further investigation.

By systematically applying this tripartite orthogonal validation workflow, researchers can move beyond a preliminary hit and build a robust, data-driven foundation for advancing a promising compound like 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid into the next phase of drug development.

References

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126. [Link]

  • Liang, F., & Zhang, T. (2020). Guidelines for HTRF technology in EGFR kinase assay. Journal of Receptors and Signal Transduction, 40(5), 415-421.
  • MySkinRecipes. (n.d.). 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 2-(4-Chlorophenylamino)-5-thiazolecarboxylic Acid Derivatives in Drug Discovery

This guide offers a comparative analysis of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The 2-aminothiazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comparative analysis of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active agents with applications ranging from anticancer to antimicrobial therapies.[1][2] The specific incorporation of a 4-chlorophenylamino group at the 2-position and a carboxylic acid at the 5-position of the thiazole ring provides a foundational structure for further chemical exploration and optimization.

This document synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these derivatives. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR), supported by detailed experimental protocols and mechanistic insights.

General Synthesis Strategy

The synthesis of the 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid core typically involves a variation of the Hantzsch thiazole synthesis. The general workflow begins with the reaction of a substituted phenacyl bromide with thiourea to form the 2-aminothiazole ring.[3][4] Subsequent modifications, such as acylation or substitution at the amino group and esterification or amidation of the carboxylic acid, allow for the generation of a diverse library of derivatives.

A key synthetic route involves the reaction of para-chloro phenacyl bromide with thiourea in a suitable solvent like methanol under reflux to yield 2-amino-4-(4-chlorophenyl)-1,3-thiazole. This intermediate can then undergo various chemical transformations to introduce diversity. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further nucleophilic substitution.[3]

Causality Behind Experimental Choices: The selection of the Hantzsch synthesis is based on its reliability and versatility in creating the thiazole core from readily available starting materials. The use of methanol as a solvent is preferred for its ability to dissolve the reactants and its suitable boiling point for the reaction.

G cluster_0 Synthesis Workflow A Thiourea C 2-amino-4-(4-chlorophenyl) -1,3-thiazole (1) A->C B p-Chloro Phenacyl Bromide B->C E 1-(4-(4-chlorophenyl)thiazol-2-yl) -3-phenylthiourea (2) C->E Pyridine D Phenylisothiocyanate D->E G Final Derivative (3) E->G Conventional Method F 2,4-dinitrophenyl hydrazine F->G G cluster_0 Antimicrobial Assay Workflow A Prepare & Seed Agar Plates B Create Wells A->B C Add Test Compounds & Controls B->C D Incubate Plates (24-48h) C->D E Measure Zones of Inhibition D->E

Caption: Workflow for the agar well diffusion antimicrobial assay.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds.

  • Controls:

    • Positive Control: Use a known anticancer drug (e.g., Doxorubicin, Dasatinib).

    • Negative Control: Use vehicle-treated cells (e.g., DMSO in medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanistic Insights

The diverse biological activities of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid derivatives stem from their ability to interact with various biological targets. As anticancer agents, their mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. [5] For instance, derivatives designed based on Dasatinib likely act as ATP-competitive inhibitors of kinases such as Src and Abl. [5]The thiazole core acts as a scaffold, positioning the N-(2-chloro-6-methylphenyl) group and the side chain at the 5-position to make key interactions within the kinase's active site.

G cluster_0 Kinase Inhibition Pathway Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thiazole Derivative (Dasatinib-like) Inhibitor->Src Inhibition

Caption: Simplified pathway showing kinase inhibition by a thiazole derivative.

Conclusion and Future Directions

The 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid scaffold is a versatile and promising platform for the development of novel therapeutic agents. Comparative analysis reveals that specific substitutions at the 2-amino and 5-carboxy positions are critical for directing the biological activity towards either antimicrobial or anticancer targets.

Future research should focus on:

  • Lead Optimization: Further refining the structure of the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active derivatives.

  • In Vivo Evaluation: Testing the lead compounds in animal models to assess their therapeutic potential and safety profiles.

By leveraging the structure-activity relationships outlined in this guide, researchers can rationally design and synthesize next-generation derivatives with enhanced therapeutic value.

References

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. (n.d.). Retrieved February 6, 2026, from [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-83. Retrieved February 6, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Retrieved February 6, 2026, from [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (n.d.). Retrieved February 6, 2026, from [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7338. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved February 6, 2026, from [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Retrieved February 6, 2026, from [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). Journal of Biochemical and Molecular Toxicology. Retrieved February 6, 2026, from [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 6, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). Retrieved February 6, 2026, from [Link]

  • Structure-activity relationship of compounds 2, 5, 11, and 15. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). BMC Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. (2024). Retrieved February 6, 2026, from [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Scientific Reports. Retrieved February 6, 2026, from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. (n.d.). Retrieved February 6, 2026, from [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Executive Summary & Chemical Profile Handling 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid requires a safety strategy that goes beyond standard laboratory hygiene.[1] As a functionalized thiazole scaffold often used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Handling 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid requires a safety strategy that goes beyond standard laboratory hygiene.[1] As a functionalized thiazole scaffold often used in kinase inhibitor discovery and antibacterial research, this compound presents a dual hazard profile: the acidic functionality (pKa ~3-4) causing mucosal irritation, and the lipophilic chlorophenylamino moiety , which enhances dermal permeation and potential sensitization.[1]

This guide provides an autonomous, field-validated safety protocol. It prioritizes containment of fine particulates and prevention of dermal absorption , particularly when the compound is solubilized in organic carriers like DMSO or DMF.

Chemical Identity & Key Properties
PropertyDetailOperational Implication
Chemical Structure Thiazole ring substituted with a carboxylic acid (C5) and a 4-chlorophenylamino group (C2).[1][2][3][4]Acidic & Lipophilic. Capable of penetrating skin barriers if dissolved.
Physical State Solid (Powder/Crystals).[5]High risk of static-induced dust dispersion during weighing.[1]
Hazard Class (GHS) Irritant. Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).Respiratory protection is critical during open handling.
Solubility Low in water; High in DMSO, DMF, Methanol.DMSO Hazard: If dissolved in DMSO, the solvent acts as a penetrant, carrying the toxin directly into the bloodstream.

Risk Assessment & Hazard Logic

Why do we choose specific PPE?

The safety logic for this compound is derived from its structure-activity relationship (SAR):

  • The Thiazole-Carboxylic Acid Motif: This creates a localized acidic environment on mucous membranes (eyes, lungs), leading to immediate irritation (H319, H335).

  • The Chlorophenylamino Group: Halogenated aromatic amines are notorious sensitizers. While acute toxicity might be moderate, repeated exposure can lead to allergic dermatitis.

  • Particulate Behavior: Thiazole intermediates are often electrostatic. Standard weighing papers can cause "fly-away" powder, increasing inhalation risk.[1]

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety" rules. Use this targeted selection matrix.

A. Hand Protection (Dermal Barrier)

Critical Directive: Latex gloves are insufficient due to the organic nature of the chlorophenyl group.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Dry Solid Handling Nitrile 0.11 mm (min)>480 min (Solid)Standard single-glove technique.[1] Change if punctured.
Solution (DMSO/DMF) Nitrile (Double) 0.11 mm (Inner) + 0.2 mm (Outer)~30-60 min (Solvent dependent)"Red-Zone" Protocol: If splashed, remove outer glove immediately.[1] The solvent (DMSO) permeates nitrile rapidly, carrying the solute.
Spill Cleanup Laminate / Butyl >0.5 mm>480 minRequired for cleaning up liquid spills involving organic solvents.
B. Respiratory & Ocular Protection[6][7][8]
  • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood certified to maintain face velocity >100 fpm.

  • Secondary Control (If Hood Unavailable): A half-face respirator with P95 particulate filters and Organic Vapor (OV) cartridges.[1] The OV cartridge protects against the solvent vapors (e.g., DCM, DMF) often used in subsequent steps.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of fine dust bypassing the side shields.

Operational Workflow: The "Zero-Dust" Protocol[1]

Step 1: Weighing & Transfer
  • The Static Trap: Thiazole powders are prone to static charge.

    • Action: Use an anti-static gun or wipe the spatula/weighing boat with a damp lint-free wipe (outside surface only) to discharge static before use.[1]

  • Containment: Weigh directly into a tared vial with a septum cap. Avoid weighing papers; use weighing boats with funnel necks to minimize transfer distance.

Step 2: Solubilization
  • The Exotherm Check: When reacting the carboxylic acid group (e.g., amide coupling), mild exotherms may occur.

  • Venting: If dissolving in carbonates or bicarbonates, CO₂ evolution will occur. Do not seal the vessel immediately; allow gas to escape to prevent pressure buildup and potential vessel rupture.

Step 3: Reaction Monitoring
  • TLC/LCMS Safety: When spotting TLC plates, use capillary tubes inside the hood. Do not remove the developing chamber from the hood, as the eluent (often DCM/MeOH) poses an inhalation risk combined with the solute.

Emergency & Disposal Decision Tree

Visualizing the Safety Logic

The following diagram outlines the decision process for handling spills and waste, ensuring no cross-contamination of waste streams.

SafetyLogic Start Incident / Disposal Event TypeCheck Identify Material State Start->TypeCheck SolidSpill Dry Powder Spill TypeCheck->SolidSpill Powder LiquidSpill Solution Spill (DMSO/DMF) TypeCheck->LiquidSpill Liquid ActionSolid 1. Dampen with inert oil/water 2. Scoop to prevent dust 3. Wipe with 10% NaHCO3 SolidSpill->ActionSolid ActionLiquid 1. Evacuate Area (if volatile) 2. Apply Absorbent (Vermiculite) 3. Do NOT use paper towels LiquidSpill->ActionLiquid Disposal Disposal Stream Selection ActionSolid->Disposal ActionLiquid->Disposal BinSolid Solid Hazardous Waste (Label: Toxic/Irritant) Disposal->BinSolid Dry Debris BinLiquid Halogenated Organic Waste (Due to Cl- atom) Disposal->BinLiquid Solvent Waste

Figure 1: Decision logic for spill response and waste segregation.[1] Note the strict separation of halogenated liquid waste due to the chlorine substituent.

Waste Disposal Specifications

Improper disposal of halogenated aromatics is a common compliance violation.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste . Do not use regular trash.

  • Liquid Waste:

    • Segregation: Must be disposed of in the Halogenated Organic Solvents stream. Even if dissolved in non-halogenated solvents (like Methanol), the presence of the Chlorine atom on the phenyl ring technically classifies the mixture as halogenated in many jurisdictions (EPA/RCRA).

    • Labeling: Clearly mark the tag with "Contains Thiazole & Chlorinated Aromatics."

References & Authority

Verification of protocols and hazard classifications.

  • PubChem. Compound Summary: 2-[(4-chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid analogs.[1] National Library of Medicine. (Analog Reference for Hazard Class).[1]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole.[1] (Provides baseline toxicity data for chlorophenyl-aminothiazole class). [1]

  • Ansell. Chemical Resistance Guide: Permeation & Degradation Data. (Source for Nitrile vs. Latex breakthrough times).

  • Sigma-Aldrich. Safety Data Sheet: 2,4-Bis(4-chlorophenyl)thiazole-5-carboxylic acid.[1][3] (Analog for carboxylic acid functionality hazards).

Disclaimer: This guide is based on the chemical class properties of chlorophenyl-aminothiazole carboxylic acids. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
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